2-Bromo-4-fluoro-1-propoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASMHWXAIRSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-propoxybenzene
CAS Number: 1016889-72-7
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-1-propoxybenzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain data for this specific compound, this guide presents a combination of confirmed information, plausible synthetic routes derived from analogous compounds, and potential applications based on the known reactivity of its structural motifs.
Chemical and Physical Properties
This compound is a substituted aromatic compound. While detailed experimental data on its physical properties are not widely published, its key identifiers and calculated properties are summarized below.
| Property | Value | Source |
| CAS Number | 1016889-72-7 | [1][2] |
| Molecular Formula | C₉H₁₀BrFO | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Not specified | N/A |
| Density | Not specified | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis and Purification
Plausible Synthetic Pathway
A likely synthetic route to this compound involves a two-step process starting from 4-fluorophenol.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following experimental protocol is a hypothetical procedure based on established methods for the synthesis of similar compounds.[5][6][7][8]
Step 1: Bromination of 4-Fluorophenol to 2-Bromo-4-fluorophenol
-
Materials: 4-Fluorophenol, a brominating agent (e.g., N-Bromosuccinimide or Bromine), and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Procedure:
-
Dissolve 4-fluorophenol in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add the brominating agent portion-wise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or distillation to yield 2-bromo-4-fluorophenol.
-
Step 2: Williamson Ether Synthesis to this compound
-
Materials: 2-Bromo-4-fluorophenol, a propylating agent (e.g., 1-bromopropane or 1-iodopropane), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., acetone or dimethylformamide).
-
Procedure:
-
To a solution of 2-bromo-4-fluorophenol in the solvent, add the base and stir for a short period to form the phenoxide.
-
Add the propylating agent to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or vacuum distillation to obtain this compound.
-
Spectroscopic Data (Hypothetical)
While experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[9][10][11][12]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | dd | 1H | Ar-H |
| ~7.1 | m | 1H | Ar-H |
| ~6.9 | dd | 1H | Ar-H |
| ~4.0 | t | 2H | -OCH₂- |
| ~1.8 | sextet | 2H | -CH₂- |
| ~1.0 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157 (d) | C-F |
| ~152 | C-O |
| ~128 (d) | Ar-CH |
| ~118 (d) | Ar-CH |
| ~115 (d) | Ar-CH |
| ~112 (d) | C-Br |
| ~71 | -OCH₂- |
| ~22 | -CH₂- |
| ~10 | -CH₃ |
Table 3: Predicted Key IR Absorptions (cm⁻¹)
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3050-3100 | C-H (aromatic) |
| ~2850-2980 | C-H (aliphatic) |
| ~1580, 1480 | C=C (aromatic) |
| ~1250 | C-O (ether) |
| ~1100 | C-F |
| ~600 | C-Br |
Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
Applications in Drug Discovery
The structural features of this compound make it a promising scaffold for the synthesis of novel pharmaceutical agents.[13][14][15] The presence of bromo, fluoro, and propoxy groups offers several advantages in medicinal chemistry.
-
Fluorine Moiety: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.
-
Bromo Substituent: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of diverse compound libraries for screening.
-
Propoxy Group: The propoxy chain can influence the lipophilicity and solubility of a molecule, which are critical parameters for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Potential Therapeutic Areas
While there are no specific drugs reported to be synthesized directly from this compound, the bromo-fluoro-phenyl motif is present in various biologically active molecules, suggesting its potential in areas such as:
-
Oncology: As a building block for kinase inhibitors or other anti-cancer agents.
-
Neuroscience: For the development of compounds targeting receptors or enzymes in the central nervous system.
-
Infectious Diseases: As a scaffold for novel antibacterial or antiviral drugs.
Workflow for Drug Discovery Application
The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.
Caption: A generalized workflow for the application of this compound in drug discovery.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. This compound | CAS 1016889-72-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 1016889-72-7 | Benchchem [benchchem.com]
- 6. Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum [chemicalbook.com]
- 11. p-Bromofluorobenzene [webbook.nist.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. nbinno.com [nbinno.com]
- 14. adpharmachem.com [adpharmachem.com]
- 15. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
Executive Summary: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-propoxybenzene for Advanced Research
This compound is a halogenated aromatic ether that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive bromine atom, a metabolically influential fluorine atom, and a lipophilic propoxy group—offers a powerful platform for the synthesis of complex molecular targets. The bromine substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom is strategically employed to enhance key pharmacokinetic properties such as metabolic stability and target binding affinity in drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively leverage this compound in their synthetic endeavors.
Physicochemical and Structural Properties
The core identity of this compound is defined by its molecular structure and resulting physical properties. While extensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are well-established.
Table 2.1: Core Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1016889-72-7 | [2][3][4] |
| Molecular Formula | C₉H₁₀BrFO | [3][4] |
| Molecular Weight | 233.08 g/mol | [3][4] |
| SMILES | BrC1=C(OCCC)C=C(F)C=C1 | [4] |
| MDL Number | MFCD09940143 | [2][4] |
Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in public literature and may vary between commercial suppliers.
Synthesis and Purification: A Methodological Approach
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a high-yielding and straightforward pathway from a readily available phenolic precursor.
Causality of the Synthetic Choice
The Williamson ether synthesis is selected for its reliability and efficiency in forming aryl ethers. The reaction mechanism involves the deprotonation of a phenol (2-Bromo-4-fluorophenol) to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in an Sₙ2 reaction to displace the halide and form the desired ether. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without hindering the nucleophilicity of the phenoxide.
Detailed Experimental Protocol
Reaction: Synthesis of this compound from 2-Bromo-4-fluorophenol.
Materials:
-
2-Bromo-4-fluorophenol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a sufficient volume of anhydrous acetone to fully dissolve the phenol.
-
Begin vigorous stirring and add 1-bromopropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via flash column chromatography or vacuum distillation to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its capacity to participate in a variety of chemical transformations, making it a versatile intermediate.
-
Aryl Bromide Reactivity: The carbon-bromine bond is the primary site for synthetic modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.[5]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
-
Organometallic Formation: The aryl bromide can be converted into an organolithium or Grignard reagent through metal-halogen exchange, which can then be used to react with various electrophiles.
-
Influence of Substituents:
-
The propoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the positions are already substituted. It primarily adds lipophilicity to the final molecule.
-
The fluorine atom is an electron-withdrawing group that deactivates the ring but is also ortho-, para-directing. In medicinal chemistry, its presence is highly desirable as it can block sites of metabolism and form favorable hydrogen-bonding interactions with biological targets.[1]
-
Diagram of Synthetic Potential
Caption: Reactivity map illustrating the synthetic utility of the title compound.
Anticipated Spectroscopic Analysis
While specific spectra for this compound require experimental acquisition, its characteristic signals can be reliably predicted based on its structure and data from its precursors, such as 2-bromo-4-fluorophenol.[6][7]
Table 5.1: Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~7.0-7.5 ppm: 3H, complex multiplet (aromatic protons).~4.0 ppm: 2H, triplet (O-CH₂-CH₂-CH₃).~1.8 ppm: 2H, sextet (-O-CH₂-CH₂-CH₃).~1.0 ppm: 3H, triplet (-O-CH₂-CH₂-CH₃). | The aromatic region will show splitting due to H-H and H-F coupling. The propoxy group will exhibit the characteristic triplet-sextet-triplet pattern of a propyl chain. |
| ¹³C NMR | ~150-160 ppm: 2C (C-F and C-O).~110-130 ppm: 4C (remaining aromatic carbons, including C-Br).~70 ppm: 1C (O-CH₂-CH₂-CH₃).~22 ppm: 1C (-O-CH₂-CH₂-CH₃).~10 ppm: 1C (-O-CH₂-CH₂-CH₃). | The C-F bond will appear as a large doublet due to carbon-fluorine coupling. The three distinct carbons of the propoxy group will be visible in the aliphatic region. |
| Mass Spec (EI) | M⁺ at m/z 232/234: Molecular ion peak showing a ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. | The isotopic signature of bromine is a definitive characteristic in mass spectrometry. |
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. Therefore, handling precautions must be inferred from structurally related compounds like 2-bromo-4-fluorophenol and other halogenated aromatics.[8][9] Standard laboratory prudence is required.
Table 6.1: Recommended Safety and Handling Procedures
| Aspect | Guideline | Justification |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical.[10] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. | Halogenated organic compounds can be irritants and harmful if inhaled.[8][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. | To maintain chemical stability and prevent hazardous reactions. Incompatible with strong oxidizers.[8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | To prevent environmental contamination.[8] |
Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of high-value organic molecules, particularly for the pharmaceutical and agrochemical industries.[5]
-
Drug Discovery: The compound serves as a scaffold to which other molecular fragments can be attached. The incorporated fluorine atom can enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets, which are critical parameters in modern drug design.[1] Its structure allows for the systematic modification of lead compounds to optimize their therapeutic profiles.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on building blocks that allow for precise structural modifications. This compound can be used to create novel active ingredients for crop protection.[5]
-
Material Science: Halogenated aromatic compounds are precursors to specialized polymers and organic electronic materials. The specific substitution pattern can be used to fine-tune the electronic and physical properties of these materials.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for synthetic innovation. Its well-defined reactive sites allow for predictable and versatile transformations, primarily through modern cross-coupling chemistry. For researchers in drug discovery and materials science, this compound represents a valuable tool for constructing novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS 1016889-72-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. appchemical.com [appchemical.com]
- 5. adpharmachem.com [adpharmachem.com]
- 6. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR [m.chemicalbook.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. fishersci.com [fishersci.com]
- 9. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a projected synthesis protocol for 2-Bromo-4-fluoro-1-propoxybenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures to provide well-founded predictions of its characteristics.
Molecular Structure and Identifiers
This compound is a halogenated aromatic ether. Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a propoxy group. The IUPAC name for this compound is this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1016889-72-7 | [1] |
| Molecular Formula | C₉H₁₀BrFO | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| SMILES | c1(ccc(c(c1)Br)OCCC)F | N/A |
Predicted Physicochemical Properties
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value | Basis for Prediction |
| Boiling Point | > 200 °C at 760 mmHg | Based on the boiling points of similar substituted benzenes. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |
| Appearance | Colorless to light yellow liquid | Based on the appearance of analogous compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General solubility characteristics of aromatic ethers. |
Proposed Synthesis Protocol: Williamson Ether Synthesis
A reliable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromo-4-fluorophenol would be reacted with a propyl halide.
Experimental Protocol:
-
Deprotonation of the Phenol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-bromo-4-fluorophenoxide salt.
-
-
Alkylation:
-
To the stirred suspension, add 1-bromopropane (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in a suitable organic solvent like diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks and Features |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm, complex splitting pattern), Propoxy group protons: -OCH₂- (triplet, δ ~4.0 ppm), -CH₂- (sextet, δ ~1.8 ppm), -CH₃ (triplet, δ ~1.0 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm, with C-F and C-Br showing characteristic splitting), Propoxy group carbons: -OCH₂- (δ ~70 ppm), -CH₂- (δ ~22 ppm), -CH₃ (δ ~10 ppm). |
| IR (Infrared) | C-O-C stretching (strong, ~1250 cm⁻¹), C-F stretching (strong, ~1200 cm⁻¹), Aromatic C=C stretching (~1500-1600 cm⁻¹), C-Br stretching (~600-700 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of the propoxy group or parts of it. |
Visualizations
Molecular Structure of this compound
Caption: 2D structure of this compound.
Logical Workflow for Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-4-fluoro-1-propoxybenzene, a valuable intermediate in the development of novel pharmaceutical compounds. This document outlines a two-step synthesis, beginning with the bromination of 4-fluorophenol, followed by a Williamson ether synthesis to yield the final product. Detailed experimental protocols, quantitative data, and a visualized reaction workflow are presented to support research and development activities.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Bromination of 4-Fluorophenol: This initial step involves the electrophilic aromatic substitution of 4-fluorophenol with bromine to produce the key intermediate, 2-Bromo-4-fluorophenol. The hydroxyl and fluoro groups on the aromatic ring direct the incoming bromine to the ortho position relative to the hydroxyl group.[1]
-
Williamson Ether Synthesis: The intermediate, 2-Bromo-4-fluorophenol, is then subjected to a Williamson ether synthesis. In this step, the phenolic proton is removed by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired ether, this compound.
The overall synthesis pathway is illustrated in the following diagram:
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-fluorophenol
This protocol describes the electrophilic bromination of 4-fluorophenol.
Materials:
-
4-Fluorophenol
-
Dichloroethane
-
Bromine
-
Sodium sulfite
-
10% Sodium hydroxide solution
-
20% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.[1]
-
Cool the mixture to a temperature between 5°C and 10°C using an ice bath.
-
Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5°C and 10°C.[1]
-
After the addition is complete, heat the reaction mixture for 30 minutes.[1]
-
Add a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir the resulting mixture for 30 minutes.[1]
-
Separate the organic layer.
-
Neutralize the organic layer with a mixed alkaline solution of 10% sodium hydroxide and 20% sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain 2-Bromo-4-fluorophenol.[1]
Step 2: Synthesis of this compound
This protocol outlines a general procedure for the Williamson ether synthesis of 2-Bromo-4-fluorophenol with 1-bromopropane.
Materials:
-
2-Bromo-4-fluorophenol
-
1-Bromopropane
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-4-fluorophenol (1.0 equivalent) in anhydrous dimethylformamide (DMF) or acetonitrile.
-
Add potassium carbonate (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromopropane (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 50-100°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the intermediate, 2-Bromo-4-fluorophenol.
| Starting Material | Reagent | Moles (Starting Material) | Moles (Reagent) | Solvent | Temperature | Time | Yield | Purity | Reference |
| 4-Fluorophenol | Bromine | 1.785 mol | 1.875 mol | Dichloroethane | 5-10°C | 30 min (post-addition) | 95% | 94% (GC) | [2] |
Note: Quantitative data for the Williamson ether synthesis step to produce this compound is not extensively detailed in publicly available literature. The provided protocol is a general method, and optimization of reaction conditions may be required to achieve high yields.
Experimental Workflow
The following diagram illustrates the detailed experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-1-propoxybenzene is a halogenated aromatic ether that holds significance as a versatile building block in organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical and agrochemical agents, where the strategic placement of bromo, fluoro, and propoxy groups on the benzene ring can significantly influence the physicochemical and biological properties of a target molecule. An accurate understanding of its core physical properties is fundamental for its effective application in synthetic chemistry, process development, and formulation.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for a constitutional isomer, 4-Bromo-2-fluoro-1-propoxybenzene, to provide valuable estimations. Furthermore, it outlines general experimental protocols for the determination of these key physical properties, offering a practical framework for researchers.
Molecular Structure and Properties
The foundational physical properties of this compound are derived from its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrFO | [1][2][3] |
| Molecular Weight | 233.07 g/mol | [1][2] |
| CAS Number | 1016889-72-7 | [1] |
Quantitative Physical Properties
| Physical Property | Predicted Value (for 4-Bromo-2-fluoro-1-propoxybenzene) | Source |
| Boiling Point | 251.5 ± 20.0 °C (at 760 mmHg) | |
| Density | 1.396 ± 0.06 g/cm³ | |
| Melting Point | Not available | |
| Solubility | Not available |
Ethers with a similar molecular structure are generally soluble in organic solvents such as alcohols, benzene, and acetone, while their solubility in water is typically low and decreases with the increasing size of the hydrocarbon portion of the molecule.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These are general protocols that can be adapted for this specific compound.
Determination of Boiling Point
The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus.
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For micro-scale determination, a Thiele tube or a digital melting point apparatus with a boiling point tube can be used.
-
Sample Preparation: Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a steady temperature reading on the thermometer as the liquid actively boils and condenses. The atmospheric pressure should be recorded, and if necessary, the boiling point can be corrected to standard pressure using a nomograph.
Determination of Density
The density of liquid this compound can be accurately measured using a pycnometer.
Methodology:
-
Pycnometer Calibration: Clean and dry a pycnometer of a known volume and determine its mass. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and record the mass.
-
Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature and record the mass.
-
Calculation: The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer)
Determination of Melting Point
Should this compound be a solid at room temperature, its melting point can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder the solid sample and pack it into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the equilibrium saturation method.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation and Analysis: Allow any undissolved solute to settle. Carefully extract a known volume of the saturated solution, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved solute in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The solubility is then expressed as mass per unit volume (e.g., g/L or mg/mL).
Visualizations
Logical Relationship of Physical Properties
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.
Caption: Interplay of molecular structure and physical properties.
Experimental Workflow for Property Determination
This diagram outlines a general workflow for the experimental determination and characterization of the physical properties of a chemical compound like this compound.
References
An In-Depth Technical Guide on the Solubility of 2-Bromo-4-fluoro-1-propoxybenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Bromo-4-fluoro-1-propoxybenzene, a halogenated aromatic ether with potential applications in organic synthesis and drug development. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a robust framework for the experimental determination of its solubility. It includes detailed methodologies for established protocols, such as the isothermal shake-flask method, and outlines the analytical procedures required for accurate quantification. The guide is intended to be a valuable resource for scientists and researchers, enabling them to generate reliable solubility data essential for process development, reaction optimization, and formulation design.
Introduction
This compound (CAS No. 1016889-72-7) is an organic compound featuring a substituted benzene ring.[1][2][3][4][5][6][7] Its molecular structure, comprising a bromo, a fluoro, and a propoxy group, suggests a moderate to high degree of lipophilicity. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthetic chemistry, particularly for optimizing reaction conditions, selecting appropriate purification methods (such as crystallization), and for its potential use in medicinal chemistry and drug development.
Despite its commercial availability, quantitative solubility data for this compound is not readily found in the public domain. This guide, therefore, shifts focus from presenting existing data to providing the necessary tools and protocols for its empirical determination.
Physicochemical Properties and Solubility Predictions
The molecular structure of this compound allows for qualitative predictions of its solubility based on the principle of "like dissolves like."
-
Polarity: The presence of the ether linkage and the fluorine atom introduces some polarity. However, the larger brominated aromatic ring and the propyl chain contribute significantly to its nonpolar character.
-
Solvent Interactions: It is anticipated that this compound will exhibit higher solubility in nonpolar to moderately polar aprotic organic solvents. Solvents such as toluene, diethyl ether, and tetrahydrofuran are likely to be effective. Solubility in polar protic solvents like alcohols may be moderate, while it is expected to be insoluble in water.[8]
While these predictions are useful, they do not replace the need for precise, quantitative experimental data.
Experimental Determination of Solubility
The following section details a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.
Isothermal Shake-Flask Method
The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[9][10] The method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature.
Experimental Protocol:
-
Preparation of Materials:
-
Ensure all organic solvents are of high purity (e.g., HPLC grade) and, if necessary, degassed to prevent bubble formation during the experiment.
-
Use pure, crystalline this compound.
-
-
Sample Preparation:
-
Into several sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps), add a pre-weighed excess amount of this compound. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator equipped with a shaker.
-
Agitate the vials at a constant speed to facilitate the dissolution process. The temperature should be controlled to ±0.1 °C.
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours). Preliminary experiments may be required to determine the time needed to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This prevents any undissolved solid from being collected.
-
-
Analysis:
-
Accurately dilute the collected supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
The solubility should be reported in standard units such as g/L, mg/mL, or mol/L, along with the specific solvent and temperature.
-
Data Presentation
As no specific quantitative data is available, the following table is presented as a template for researchers to populate with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
While specific solubility data for this compound in organic solvents is not currently available in the literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the standardized shake-flask method and appropriate analytical techniques, researchers in drug development and other scientific fields can generate the high-quality, quantitative data required for their work. The provided workflow and data table template offer a structured approach to this essential experimental process.
References
- 1. This compound | CAS 1016889-72-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. This compound CAS#: 1016889-72-7 [m.chemicalbook.com]
- 4. 1016889-72-7|this compound|BLD Pharm [bldpharm.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. appchemical.com [appchemical.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-4-fluoro-1-propoxybenzene, a halogenated aromatic ether of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic characteristics based on the analysis of structurally analogous compounds. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided to facilitate its empirical determination.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on established spectroscopic principles and data from similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.3 - 7.5 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 3.0 | H-6 (Aromatic) |
| ~7.0 - 7.2 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | H-5 (Aromatic) |
| ~6.8 - 7.0 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-3 (Aromatic) |
| ~3.9 - 4.1 | t | J(H,H) ≈ 6.5 | O-CH₂ -CH₂-CH₃ |
| ~1.7 - 1.9 | sextet | J(H,H) ≈ 7.0 | O-CH₂-CH₂ -CH₃ |
| ~0.9 - 1.1 | t | J(H,H) ≈ 7.5 | O-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Coupling (JCF) Hz | Assignment |
| ~155 - 160 | d, J ≈ 240-250 | C-4 (Aromatic, C-F) |
| ~150 - 155 | d, J ≈ 2-3 | C-1 (Aromatic, C-O) |
| ~125 - 130 | d, J ≈ 7-9 | C-5 (Aromatic) |
| ~118 - 122 | d, J ≈ 22-25 | C-3 (Aromatic) |
| ~115 - 118 | d, J ≈ 25-28 | C-6 (Aromatic) |
| ~110 - 115 | d, J ≈ 3-5 | C-2 (Aromatic, C-Br) |
| ~70 - 75 | s | O-CH₂ -CH₂-CH₃ |
| ~22 - 25 | s | O-CH₂-CH₂ -CH₃ |
| ~10 - 12 | s | O-CH₂-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data (Liquid Film/ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2970 - 2860 | Strong | C-H stretch (Aliphatic) |
| ~1600, 1490 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 - 1200 | Strong | C-O-C stretch (Aryl-Alkyl ether, asymmetric) |
| ~1100 - 1000 | Strong | C-F stretch |
| ~1050 - 1000 | Medium | C-O-C stretch (Aryl-Alkyl ether, symmetric) |
| ~700 - 550 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 232/234 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 191/193 | Medium | [M - C₃H₅]⁺ |
| 189/191 | Medium | [M - C₃H₇]⁺ |
| 111 | Medium | [C₆H₄FO]⁺ |
| 43 | High | [C₃H₇]⁺ (Propyl cation) |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Relaxation Delay (d1): 1.0 s.
-
Number of Scans: 16-32.
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm.
-
Relaxation Delay (d1): 2.0 s.
-
Number of Scans: 1024-2048.
-
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
If a solid, place a small amount of the powdered sample onto the crystal and apply firm, even pressure with the built-in press.
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the clean, empty ATR crystal before running the sample.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
GC Conditions (if applicable):
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
Visualization of Spectroscopic Analysis Workflow
The logical flow for the comprehensive spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
A Technical Guide to 2-Bromo-4-fluoro-1-propoxybenzene for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-1-propoxybenzene, a key chemical intermediate for research and development. It details its commercial availability, physicochemical properties, and its utility as a versatile building block in medicinal chemistry and organic synthesis. This document also outlines relevant experimental protocols and illustrates its potential role in the development of targeted therapeutics.
Compound Overview
This compound (CAS No. 1016889-72-7) is a halogenated aromatic ether. Its molecular structure, featuring bromine, fluorine, and a propoxy group on a benzene ring, offers multiple reactive sites.[1] The bromine atom facilitates various cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and the propoxy group modifies solubility and other pharmacokinetic properties.[1][2] These characteristics make it a valuable intermediate for synthesizing more complex molecules, particularly in the field of drug discovery.[3]
Commercial Availability
This compound is available from several specialized chemical suppliers. The compound is typically supplied for research and development purposes in various quantities. Pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the latest information.[4][5]
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Pack Size | Price Range (USD) |
| Various Suppliers via Chemical-Suppliers.com | 1016889-72-7 | C9H10BrFO | 233.08 | 5 g | $200 - $480 |
| CRO SPLENDID LAB | 1016889-72-7 | C9H10OFBr | 233.07 | Contact for details | Contact for details |
| Appchem | 1016889-72-7 | C9H10BrFO | Not specified | Contact for details | Contact for details |
| BLD Pharm | 1016889-72-7 | Not specified | Not specified | Contact for details | Contact for details |
| 2a biotech | Not specified | C9H10BrFO | Not specified | Contact for details | Contact for details |
Physicochemical Properties
Key identifying and physical properties of this compound are summarized below. Detailed data such as melting and boiling points are not consistently available across public domains and may require direct inquiry with the supplier.
| Property | Value | Source |
| CAS Number | 1016889-72-7 | [4][5][6][7] |
| Molecular Formula | C9H10BrFO | [5][8] |
| Molecular Weight | 233.07 g/mol | [5] |
| MDL Number | MFCD09940143 | [4] |
Role in Drug Discovery and Synthesis
The structural motifs present in this compound are found in various pharmacologically active molecules. The bromo-fluoro-phenyl scaffold is a key component in the synthesis of potent enzyme inhibitors, including those targeting signaling pathways in cancer.[1] For instance, the related precursor, 2-Bromo-4-fluorophenol, is a crucial intermediate in the synthesis of Afatinib, an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] The reactivity of the bromine atom allows for the strategic introduction of diverse functional groups to build complex molecular architectures.[2]
Experimental Protocols
While specific protocols for this compound are proprietary, its synthesis can be inferred from standard organic chemistry reactions. Furthermore, its utility is demonstrated by general protocols for reactions involving its key functional groups.
The title compound can be synthesized from 2-Bromo-4-fluorophenol via a Williamson ether synthesis. This protocol is a general representation of this reaction.[1]
Methodology:
-
Deprotonation: Dissolve 2-Bromo-4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF). Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) and stir at room temperature to form the corresponding phenoxide.
-
Alkylation: Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture (typically 60-80 °C) and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain this compound.
The bromine atom on the aromatic ring is a handle for carbon-carbon bond formation, as demonstrated by the Suzuki-Miyaura coupling.[1]
Methodology:
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water). Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Reaction: Heat the reaction mixture (typically 80-100 °C) with stirring and monitor for completion.
-
Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, concentrate, and purify the product by column chromatography.
Application in Targeting Signaling Pathways
As previously mentioned, the 2-bromo-4-fluorophenyl core structure is integral to tyrosine kinase inhibitors (TKIs) like Afatinib, which target the EGFR/HER2 signaling pathway.[1] This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Inhibitors containing this scaffold can block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling.
This guide demonstrates that this compound is a commercially available and highly useful intermediate for synthetic and medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular targets, particularly in the development of novel therapeutics. Researchers are encouraged to contact suppliers directly for detailed specifications and to consult the literature for specific reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1016889-72-7 | Benchchem [benchchem.com]
- 4. This compound | CAS 1016889-72-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. appchemical.com [appchemical.com]
- 7. 1016889-72-7|this compound|BLD Pharm [bldpharm.com]
- 8. 127326-77-6 CAS MSDS (4-Bromo-2-fluoro-1-propoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The C-Br Bond in 2-Bromo-4-fluoro-1-propoxybenzene: A Gateway to Novel Chemistries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reactivity of the carbon-bromine (C-Br) bond in 2-Bromo-4-fluoro-1-propoxybenzene renders it a versatile and valuable building block in modern organic synthesis. This technical guide explores the key reactions involving this functional group, providing a detailed overview of its synthetic utility. The strategic placement of the bromo, fluoro, and propoxy groups on the benzene ring allows for a wide range of chemical transformations, making it an attractive intermediate in the development of pharmaceuticals and other advanced materials.
The electron-withdrawing nature of the fluorine atom and the propoxy group influences the reactivity of the C-Br bond, which is a prime site for cross-coupling reactions and the formation of organometallic reagents. This guide will delve into the specifics of these transformations, offering detailed experimental protocols and quantitative data to support further research and development.
Quantitative Data Summary
The following tables summarize the expected reactivity and yields for key transformations of the C-Br bond in this compound, based on established methodologies for analogous aryl bromides.
| Reaction Type | Coupling Partner/Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water (4:1:1) | 90 | 12 | 85-95 |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 80-90 |
| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-80 |
| Grignard Reagent Formation | Magnesium (Mg) | - | - | Anhydrous THF | 25-65 | 2 | >90 (in solution) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent reactions are provided below. These protocols are based on well-established procedures for similar compounds and may require optimization for specific applications.
Synthesis of this compound
Step 1: Bromination of 4-Fluorophenol to 2-Bromo-4-fluorophenol [1]
-
Materials: 4-Fluorophenol, Dichloroethane, Bromine, Sodium sulfite, 10% Sodium hydroxide solution, 20% Sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.
-
Cool the mixture to 5-10 °C.
-
Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise while maintaining the temperature.
-
After the addition is complete, warm the mixture and stir for 30 minutes.
-
Quench the reaction by adding a solution of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.
-
Separate the organic layer and wash it with a mixed alkaline solution (10% NaOH / 20% NaHCO₃) until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-fluorophenol.
-
Step 2: Williamson Ether Synthesis to this compound
-
Materials: 2-Bromo-4-fluorophenol, 1-Bromopropane, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of 2-Bromo-4-fluorophenol (1.0 equiv) in acetone, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.
-
Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling
-
Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
2. Buchwald-Hartwig Amination
-
Materials: this compound, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
3. Sonogashira Coupling
-
Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Add triethylamine (2.0 equiv) followed by phenylacetylene (1.2 equiv).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Cool to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
4. Heck Reaction
-
Materials: this compound, Styrene, Palladium(II) acetate [Pd(OAc)₂], Tri(o-tolyl)phosphine [P(o-tol)₃], Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Add triethylamine (1.5 equiv) and DMF.
-
Seal the tube and heat to 100 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Organometallic Reactions
1. Grignard Reagent Formation and Reaction
-
Materials: this compound, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Iodine (crystal), Benzaldehyde.
-
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
-
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
The Pivotal Role of Fluorine in Modulating the Reactivity of 2-Bromo-4-fluoro-1-propoxybenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Bromo-4-fluoro-1-propoxybenzene, with a particular focus on the directing and activating or deactivating effects of the fluorine substituent. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective derivatization. This document explores the interplay of the inductive and resonance effects of the fluorine, bromine, and propoxy groups, and their influence on electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities.
Introduction
This compound is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a propoxy group—on the benzene ring imparts a unique reactivity profile to the molecule. The strategic positioning of these substituents allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.
The fluorine atom, in particular, plays a crucial role in modulating the electron density of the aromatic ring and, consequently, its reactivity. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly influence the acidity, basicity, and reactivity of the molecule.[1] In the context of medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a drug candidate to its biological target.[1]
This guide will delve into the electronic effects of the substituents, predict the regioselectivity of various reactions, and provide detailed experimental protocols for key transformations of this compound.
Electronic Effects of Substituents
The reactivity of the benzene ring in this compound is governed by the interplay of the inductive and resonance effects of the propoxy, bromo, and fluoro substituents.
-
Propoxy Group (-OPr): The oxygen atom of the propoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+M). Overall, the +M effect dominates, making the propoxy group a strong activating and ortho, para-directing group.
-
Bromine Atom (-Br): Being a halogen, bromine is more electronegative than carbon and thus exhibits a strong -I effect. It also possesses lone pairs that can be donated to the ring through a +M effect. For bromine, the -I effect is stronger than the +M effect, making it a deactivating group overall. However, the resonance donation directs incoming electrophiles to the ortho and para positions.
-
Fluorine Atom (-F): Similar to bromine, fluorine has a strong -I effect due to its high electronegativity. It also has a +M effect. While fluorine is the most electronegative element, the overlap between its 2p orbitals and the 2p orbitals of the carbon in the benzene ring is more effective than that of the larger halogens. This makes the +M effect of fluorine more significant than that of bromine, although the -I effect still dominates, rendering it a deactivating group. Like other halogens, it is an ortho, para-director.
The combined influence of these substituents makes the aromatic ring electron-deficient overall, yet with specific positions activated towards electrophilic attack.
Chemical Reactivity and Synthetic Applications
Electrophilic Aromatic Substitution
The directing effects of the substituents on this compound dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The powerful ortho, para-directing influence of the propoxy group is the dominant factor.
The positions ortho to the propoxy group are C2 and C6. The C2 position is already substituted with a bromine atom. The C6 position is therefore the most likely site for electrophilic attack. The position para to the propoxy group is C4, which is substituted with fluorine.
Considering the directing effects:
-
Propoxy group: Directs to C2 (blocked) and C6.
-
Fluorine atom: Directs to C3 and C5.
-
Bromine atom: Directs to C3 and C5.
The strong activating effect of the propoxy group at the C6 position makes it the most probable site for electrophilic substitution.
Logical Relationship for Electrophilic Aromatic Substitution Site Prediction
References
The Versatile Scaffold: Unlocking the Potential of 2-Bromo-4-fluoro-1-propoxybenzene in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles are paramount. Halogenated aromatic compounds serve as crucial building blocks in this endeavor, offering unique physicochemical properties that can favorably influence a drug candidate's potency, selectivity, and pharmacokinetic profile. Among these, 2-Bromo-4-fluoro-1-propoxybenzene emerges as a promising, albeit underexplored, scaffold. Its unique substitution pattern—a bromine atom for versatile cross-coupling reactions, a fluorine atom for metabolic stability and enhanced binding interactions, and a propoxy group to modulate lipophilicity—positions it as a valuable starting material for the synthesis of a diverse array of bioactive molecules. This technical guide consolidates the potential applications of this compound in medicinal chemistry, drawing inferences from structurally related compounds and providing a roadmap for its utilization in drug discovery programs.
Core Chemical Attributes and Synthetic Versatility
This compound is a trifunctionalized benzene ring that offers multiple avenues for chemical modification. The bromine atom at the 2-position is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2] The fluorine atom at the 4-position can enhance metabolic stability by blocking potential sites of oxidation and can also participate in favorable electrostatic interactions with biological targets.[3] The propoxy group at the 1-position can be utilized to fine-tune the solubility and pharmacokinetic properties of the resulting molecules.
A plausible synthetic route to this compound involves the bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol, followed by a Williamson ether synthesis with a propyl halide.
Potential Therapeutic Applications
Based on the biological activities of structurally analogous compounds, this compound holds significant potential as a scaffold for the development of inhibitors targeting key enzymes and receptors implicated in various diseases.
Kinase Inhibitors for Oncology
The 2-bromo-4-fluorophenyl moiety is a key structural feature in several potent kinase inhibitors. A prominent example is Afatinib , an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), approved for the treatment of non-small cell lung cancer (NSCLC).[1] The synthesis of Afatinib involves the incorporation of a 2-bromo-4-fluorophenol derivative, highlighting the importance of this substitution pattern for potent kinase inhibition.[1][4] Derivatives of this compound could be explored for the development of novel EGFR/HER2 inhibitors or inhibitors of other kinase families.
EGFR/HER2 Signaling Pathway and Inhibition by Afatinib-like Molecules
References
2-Bromo-4-fluoro-1-propoxybenzene: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-fluoro-1-propoxybenzene is a key aromatic building block increasingly utilized in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a reactive bromine atom, a modulating fluorine atom, and a propoxy group, offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The propoxy group can be used to fine-tune solubility and lipophilicity. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of this compound in organic synthesis, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed, representative experimental protocols and expected spectroscopic data are also presented.
Introduction
Aryl halides are fundamental precursors in synthetic organic chemistry, providing a gateway to a vast array of molecular complexity through transition metal-catalyzed cross-coupling reactions.[1] Among these, brominated aromatic compounds offer a good balance of reactivity and stability, making them ideal substrates for reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The strategic incorporation of fluorine atoms and ether functionalities into these building blocks further enhances their utility, particularly in the design of novel pharmaceuticals and functional materials. This compound embodies these desirable features, making it a valuable tool for the modern synthetic chemist.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1016889-72-7 |
| Molecular Formula | C₉H₁₀BrFO |
| Molecular Weight | 233.08 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |
Synthesis of this compound
The most direct route for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 2-Bromo-4-fluorophenol and an appropriate propylating agent, such as 1-bromopropane.
Synthesis of the Precursor: 2-Bromo-4-fluorophenol
A common method for the preparation of 2-Bromo-4-fluorophenol involves the electrophilic bromination of 4-fluorophenol.
Experimental Protocol: Synthesis of 2-Bromo-4-fluorophenol
-
Materials: 4-Fluorophenol, Dichloroethane, Bromine, Sodium sulfite, Sodium hydroxide, Sodium bicarbonate, Anhydrous magnesium sulfate.
-
Procedure:
-
In a 2 L reaction flask, dissolve 4-fluorophenol (1.0 eq) in dichloroethane.
-
Cool the solution to 5-10 °C.
-
Slowly add a solution of bromine (1.05 eq) in dichloroethane dropwise, maintaining the temperature.
-
After the addition is complete, warm the reaction mixture and stir for 30 minutes.
-
Quench the reaction by adding a solution of sodium sulfite in water.
-
Separate the organic layer and wash it with a mixed aqueous solution of sodium hydroxide and sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-fluorophenol.
-
-
Expected Yield: ~95%
Williamson Ether Synthesis
The phenolic hydroxyl group of 2-Bromo-4-fluorophenol can be deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with 1-bromopropane.
Representative Experimental Protocol: Synthesis of this compound
-
Materials: 2-Bromo-4-fluorophenol, 1-Bromopropane, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-Bromo-4-fluorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
-
Expected Yield: 85-95%
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Applications in Organic Synthesis
The presence of the C-Br bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of biaryl and N-aryl scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[2] this compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate substituted 4-fluoro-1-propoxybiphenyl derivatives.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.
-
Heat the reaction to reflux (around 90-100 °C) and stir for 8-12 hours, monitoring by TLC.
-
After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Yield: 70-90%
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[3] this compound can be reacted with a wide range of primary and secondary amines to produce the corresponding N-aryl derivatives.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, Amine, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 eq) in toluene.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Seal the tube and heat to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
-
Expected Yield: 65-85%
Buchwald-Hartwig Amination Signaling Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely available, the following data can be predicted based on its structure and the analysis of similar compounds.
¹H NMR
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH ₂-CH₂-CH₃ | ~4.0 | t | ~6.5 |
| O-CH₂-CH ₂-CH₃ | ~1.8 | sextet | ~7.0 |
| O-CH₂-CH₂-CH ₃ | ~1.0 | t | ~7.5 |
| Ar-H | 7.0 - 7.5 | m | - |
¹³C NMR
| Carbon | Chemical Shift (δ, ppm) |
| C -Br | ~115 |
| C -F | ~160 (d, ¹JCF ≈ 245 Hz) |
| C -O | ~155 (d, ²JCF ≈ 10 Hz) |
| Ar-C H | 115 - 130 |
| C H₂-O | ~70 |
| C H₂-CH₂O | ~22 |
| C H₃ | ~10 |
Mass Spectrometry (EI)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).
-
Molecular Ion (M⁺): m/z 232 and 234
-
Key Fragmentation Pathways:
-
Loss of the propoxy group ([M-59]⁺)
-
Loss of a propyl radical ([M-43]⁺)
-
Loss of the bromine atom ([M-79/81]⁺)
-
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex molecules with potential applications in medicinal chemistry and materials science. The reliable synthesis of this compound via Williamson ether synthesis and its subsequent elaboration through robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, underscore its importance to the synthetic chemist's toolbox. The predictive spectroscopic data provided in this guide will aid in the characterization of this compound and its derivatives in research and development settings.
References
Methodological & Application
Application Notes: Suzuki Coupling Protocol for 2-Bromo-4-fluoro-1-propoxybenzene
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures. These structural motifs are prevalent in numerous biologically active molecules and functional materials. This document provides a detailed protocol for the Suzuki coupling of 2-Bromo-4-fluoro-1-propoxybenzene with a generic arylboronic acid, a transformation relevant for the synthesis of complex substituted biphenyls.
Chemistry and Mechanism
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[1] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[4][5] The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates.[6][7][8][9] For aryl bromides, a variety of palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with phosphine ligands to achieve high yields.[4][8]
Substrate Considerations: this compound
This compound is an electron-rich aryl bromide due to the presence of the propoxy group, which is an electron-donating group. The fluorine atom has a moderate electron-withdrawing effect. Aryl bromides are common substrates for Suzuki couplings, and the electronic nature of this particular substrate makes it amenable to oxidative addition to the palladium catalyst.[2] The reaction conditions provided in this protocol are optimized for efficient coupling of this and structurally similar aryl bromides.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| SPhos | ≥98% | Commercially Available | Buchwald Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Water | Degassed | ||
| Argon (Ar) or Nitrogen (N₂) | High Purity | For inert atmosphere | |
| Round-bottom flask | Appropriate size | ||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Heating mantle or oil bath | |||
| Standard glassware for workup | |||
| Silica gel for chromatography | For purification |
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Solvent Addition: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reaction Mixture: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heating: The reaction mixture is then heated to 80-100 °C with vigorous stirring.[1]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of this compound.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-4-fluoro-1-propoxybenzene. This reaction is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl-4-fluoro-2-propoxyaniline derivatives. Such compounds are valuable intermediates in the development of novel pharmaceuticals and other functional organic materials. This guide outlines optimized reaction conditions, experimental procedures, and expected outcomes for the coupling of this compound with both primary and secondary amines.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds through the palladium-catalyzed cross-coupling of aryl halides with amines.[1][2][3] This reaction has broad applicability due to its tolerance of a wide variety of functional groups and its effectiveness with a diverse range of amine and aryl halide coupling partners.[4] this compound is an electron-rich aryl bromide, a class of substrates well-suited for the Buchwald-Hartwig reaction. The presence of the fluorine and propoxy substituents can influence the electronic and steric environment of the reaction center, necessitating carefully optimized conditions to achieve high yields and purity.[1]
This application note provides two detailed protocols for the Buchwald-Hartwig amination of this compound: one with a primary amine (aniline) and another with a secondary amine (morpholine).
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine is formed via reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst for the next cycle.
Experimental Protocols
Protocol 1: Amination with a Primary Amine (Aniline)
This protocol describes the coupling of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol) to the tube.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add aniline (1.2 mmol) via syringe, followed by anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-fluoro-2-propoxyphenyl)aniline.
Protocol 2: Amination with a Secondary Amine (Morpholine)
This protocol details the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and rac-BINAP (0.03 mmol).
-
Add cesium carbonate (2.0 mmol) to the tube.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add morpholine (1.5 mmol) and anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(4-fluoro-2-propoxyphenyl)morpholine.
Data Presentation
The following tables summarize the optimized reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound.
Table 1: Reaction with Primary Amine (Aniline)
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Aniline |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 h |
| Expected Yield | 80-95% |
Table 2: Reaction with Secondary Amine (Morpholine)
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Morpholine |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | rac-BINAP (3 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Reaction Time | 18-24 h |
| Expected Yield | 75-90% |
Characterization Data (Expected)
The synthesized products can be characterized by standard analytical techniques. Below are the expected spectroscopic data for the products.
N-(4-fluoro-2-propoxyphenyl)aniline:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.35 (m, 2H, Ar-H), 6.90-7.05 (m, 3H, Ar-H), 6.60-6.75 (m, 2H, Ar-H), 5.80 (br s, 1H, NH), 3.95 (t, J = 6.5 Hz, 2H, OCH₂), 1.80-1.90 (m, 2H, CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.0 (d, JCF = 238 Hz), 148.5, 142.0, 129.5, 122.0, 120.0, 118.0, 115.8 (d, JCF = 23 Hz), 112.5 (d, JCF = 8 Hz), 105.0 (d, JCF = 25 Hz), 70.5, 22.8, 10.6.
-
MS (ESI): m/z calculated for C₁₅H₁₆FNO [M+H]⁺: 246.12; found: 246.1.
4-(4-fluoro-2-propoxyphenyl)morpholine:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85-6.95 (m, 1H, Ar-H), 6.60-6.70 (m, 2H, Ar-H), 3.90 (t, J = 6.4 Hz, 2H, OCH₂), 3.85 (t, J = 4.8 Hz, 4H, N(CH₂)₂), 3.05 (t, J = 4.8 Hz, 4H, O(CH₂)₂), 1.80-1.90 (m, 2H, CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.5 (d, JCF = 240 Hz), 150.0, 140.0, 118.0 (d, JCF = 8 Hz), 114.0 (d, JCF = 23 Hz), 102.0 (d, JCF = 26 Hz), 70.8, 67.5, 52.0, 22.7, 10.5.
-
MS (ESI): m/z calculated for C₁₃H₁₈FNO₂ [M+H]⁺: 240.13; found: 240.1.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this document.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Formation of 2-propoxy-5-fluorophenylmagnesium bromide from 2-Bromo-4-fluoro-1-propoxybenzene
Introduction: The Strategic Importance of Functionalized Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of synthetic organic chemistry, prized for their exceptional nucleophilicity in forming new carbon-carbon bonds.[1][2][3] The synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, often hinges on the successful preparation and utilization of these powerful intermediates.[4] This guide provides a detailed examination and a robust protocol for the formation of a specific, functionalized Grignard reagent, 2-propoxy-5-fluorophenylmagnesium bromide, from its corresponding aryl bromide.
The target molecule, 2-Bromo-4-fluoro-1-propoxybenzene, presents a unique set of considerations for Grignard formation. The presence of a fluoro group, an alkoxy substituent, and the bromine atom on a benzene ring necessitates a carefully controlled approach to maximize yield and minimize side reactions. This document will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide insights gleaned from extensive experience in organometallic chemistry.
Mechanistic Insights and Key Considerations
The formation of a Grignard reagent is a fascinating and complex process that occurs on the surface of the magnesium metal.[5] It is generally understood to proceed through a radical mechanism.[6][7] The magnesium metal donates an electron to the carbon-bromine bond of the aryl halide, leading to the formation of a radical anion which then fragments to an aryl radical and a bromide ion. A second electron transfer from magnesium to the aryl radical generates the carbanionic species that constitutes the Grignard reagent.
For the successful synthesis of 2-propoxy-5-fluorophenylmagnesium bromide, several critical factors must be meticulously controlled:
-
Anhydrous Conditions: Grignard reagents are highly basic and will readily react with protic solvents like water or alcohols.[6][8][9][10] This would quench the newly formed reagent, converting it to the corresponding arene (4-fluoro-1-propoxybenzene) and rendering it useless for subsequent reactions. Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are indispensable for Grignard reagent formation. They play a dual role: they are aprotic, preventing the destruction of the reagent, and they solvate and stabilize the magnesium center of the Grignard reagent through coordination of their lone pair electrons, which is crucial for its formation and reactivity.[11][12][13] THF is often preferred for less reactive aryl halides due to its superior solvating ability.[14]
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) typically coats the surface of magnesium turnings, which can hinder or prevent the initiation of the reaction.[8][15] This oxide layer must be disrupted to expose a fresh, reactive magnesium surface. Common activation methods include the use of chemical activators like iodine or 1,2-dibromoethane, or physical methods such as crushing the magnesium turnings.[8][16][17]
-
Initiation and Temperature Control: The formation of a Grignard reagent is a highly exothermic process.[17][18] Once initiated, the reaction can proceed vigorously. Controlled addition of the aryl halide is crucial to maintain a manageable reaction temperature and prevent side reactions. An initial small addition of the halide solution is used to confirm initiation (observed as a color change, gentle bubbling, or a slight temperature increase) before the remainder is added dropwise.[14]
Experimental Protocol: Formation of 2-propoxy-5-fluorophenylmagnesium bromide
This protocol is designed for the laboratory-scale synthesis of 2-propoxy-5-fluorophenylmagnesium bromide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[19][20]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium Turnings | Mg | 24.31 | 1.22 g (50.0 mmol) | >99% |
| This compound | C₉H₁₀BrFO | 233.08 | 10.49 g (45.0 mmol) | >98% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Dri-Solv or equivalent |
| Iodine | I₂ | 253.81 | 1-2 small crystals | Reagent grade |
| 1,2-Dibromoethane (optional activator) | C₂H₄Br₂ | 187.86 | ~0.1 mL | Reagent grade |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Addition funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle or oil bath
-
Syringes and needles
-
Glassware for quenching and workup
Step-by-Step Procedure:
1. Rigorous Drying of Glassware:
-
All glassware (flask, condenser, addition funnel, stir bar) must be scrupulously dried to remove any traces of water. This can be achieved by oven-drying at 120 °C for several hours and assembling the apparatus while hot, allowing it to cool under a stream of dry inert gas (Nitrogen or Argon). Alternatively, the assembled apparatus can be flame-dried under an inert atmosphere.[18][21]
2. Reaction Setup:
-
Place the magnesium turnings (1.22 g, 50.0 mmol) and a magnetic stir bar into the three-necked flask.
-
Assemble the apparatus with the reflux condenser and addition funnel, and ensure a continuous flow of inert gas through the system, vented through a bubbler.
3. Magnesium Activation and Solvent Addition:
-
Add 1-2 small crystals of iodine to the flask containing the magnesium. The iodine will help to activate the magnesium surface.[8][22]
-
Add approximately 10 mL of anhydrous THF to the flask to cover the magnesium turnings.
4. Preparation of the Aryl Halide Solution:
-
In a separate dry flask, dissolve this compound (10.49 g, 45.0 mmol) in 40 mL of anhydrous THF.
-
Transfer this solution to the addition funnel.
5. Reaction Initiation:
-
Begin stirring the magnesium suspension in THF.
-
Add a small portion (approximately 5 mL) of the aryl bromide solution from the addition funnel to the reaction flask.
-
Observe the reaction mixture closely for signs of initiation. These can include the disappearance of the brown iodine color, the appearance of turbidity (a cloudy grey/brownish color), gentle bubbling from the magnesium surface, and a noticeable exotherm (the flask will feel warm).[8]
-
If the reaction does not start within a few minutes, gentle warming with a heat gun or in a warm water bath may be necessary.[14] If initiation is still problematic, a few drops of 1,2-dibromoethane can be added as a more potent activator.[8][16][22]
6. Controlled Addition of the Aryl Halide:
-
Once the reaction has been successfully initiated, slowly add the remaining aryl bromide solution from the addition funnel dropwise.
-
The rate of addition should be controlled to maintain a gentle reflux of the THF. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used to cool the flask if necessary.[19]
7. Completion of the Reaction:
-
After the addition of the aryl bromide is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The reaction mixture should appear as a cloudy, grey-to-brown suspension.
8. Quantification and Use:
-
The resulting Grignard reagent solution is now ready for use in subsequent reactions.
-
The concentration of the Grignard reagent can be determined by titration, for example, using the Gilman test, before use in a subsequent reaction to ensure accurate stoichiometry.
Visualizing the Workflow
The following diagram illustrates the key stages of the Grignard reagent formation protocol.
Caption: Workflow for the formation of 2-propoxy-5-fluorophenylmagnesium bromide.
Troubleshooting and Side Reactions
Even with a well-defined protocol, challenges can arise. The primary side reaction of concern is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biaryl dimer.[14] This can be minimized by the slow, controlled addition of the aryl halide to maintain its low concentration in the reaction mixture.
If the reaction fails to initiate, it is almost always due to the presence of moisture or an insufficiently activated magnesium surface. Re-drying the apparatus and using fresh anhydrous solvent and a chemical activator are the first steps in troubleshooting.[14]
Safety Precautions
-
Fire Hazard: Ethereal solvents like THF are highly flammable.[18][19] Ensure there are no open flames or spark sources in the vicinity. The Grignard formation is exothermic and can lead to vigorous boiling of the solvent. Always have an ice bath ready to cool the reaction if it becomes too vigorous.[20]
-
Reactivity: Grignard reagents are highly reactive and will react violently with water.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric oxygen and moisture.[15]
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[20]
Conclusion
The successful formation of 2-propoxy-5-fluorophenylmagnesium bromide is readily achievable with careful attention to experimental detail. By rigorously excluding moisture, properly activating the magnesium, and controlling the reaction exotherm, researchers can reliably generate this valuable synthetic intermediate. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to incorporate this functionalized aryl moiety into their target molecules.
References
- 1. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 12. homework.study.com [homework.study.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. adichemistry.com [adichemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 18. quora.com [quora.com]
- 19. dchas.org [dchas.org]
- 20. acs.org [acs.org]
- 21. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Lithiation of 2-Bromo-4-fluoro-1-propoxybenzene for Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-4-fluoro-1-propoxybenzene is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science.[1] The presence of bromo, fluoro, and propoxy groups on the benzene ring offers multiple avenues for functionalization. The bromine atom, in particular, provides a handle for metal-halogen exchange reactions, such as lithiation, to generate a highly reactive organolithium species. This intermediate can then be reacted with a wide range of electrophiles to introduce diverse functional groups onto the aromatic ring, enabling the synthesis of novel compounds with potential biological or material properties.[1][2] This document provides detailed protocols for the lithiation of this compound and subsequent functionalization.
The halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium reagents.[2] The choice of lithiating agent, solvent, and temperature is crucial for the success of the reaction, influencing the stability of the organolithium intermediate and the overall yield of the desired product. Generally, alkyllithium reagents such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi) are employed in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to minimize side reactions.[2][3]
Experimental Protocols:
1. General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents should be anhydrous. THF and diethyl ether can be dried by distillation from sodium/benzophenone ketyl under nitrogen.
-
Alkyllithium reagents are pyrophoric and should be handled with extreme care.
2. Lithiation of this compound (General Procedure):
This protocol describes the generation of the 2-lithio-4-fluoro-1-propoxybenzene intermediate.
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) solution in hexanes/pentane
-
Dry ice/acetone or cryocooler for low-temperature bath
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (or diethyl ether) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature to ensure the stability of the organolithium intermediate.[2]
-
Slowly add a solution of n-BuLi or t-BuLi (1.0-1.2 eq) dropwise to the stirred solution. The addition rate should be controlled to maintain the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithium species can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or by TLC analysis of quenched aliquots.
-
3. Functionalization of the Organolithium Intermediate:
The generated 2-lithio-4-fluoro-1-propoxybenzene can be trapped with various electrophiles to introduce different functional groups.
-
General Trapping Procedure:
-
Prepare a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF.
-
While maintaining the temperature of the organolithium solution at -78 °C, slowly add the electrophile solution dropwise.
-
After the addition, allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
The reaction is then slowly warmed to room temperature and stirred for an additional 1-12 hours, depending on the electrophile.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation:
| Entry | Electrophile | Reagent | Product | Representative Yield (%) |
| 1 | Carbon dioxide | Dry CO₂ (gas or solid) | 2-Propoxy-5-fluorobenzoic acid | 75-85 |
| 2 | Aldehyde | Benzaldehyde | (2-Propoxy-5-fluorophenyl)(phenyl)methanol | 70-80 |
| 3 | Ketone | Acetone | 2-(2-Propoxy-5-fluorophenyl)propan-2-ol | 65-75 |
| 4 | Ester | Ethyl chloroformate | Ethyl 2-propoxy-5-fluorobenzoate | 60-70 |
| 5 | Silylating agent | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-4-fluoro-1-propoxybenzene | 80-90 |
| 6 | Boronic ester | Trimethyl borate | 2-(2-Propoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 60-70 |
| 7 | Alkylating agent | Iodomethane | 2-Methyl-4-fluoro-1-propoxybenzene | 40-50 |
Mandatory Visualization:
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction pathway for the lithiation and functionalization of this compound.
Caption: Step-by-step experimental workflow for the lithiation and functionalization process.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-4-fluoro-1-propoxybenzene
Introduction: The Strategic Value of 2-Bromo-4-fluoro-1-propoxybenzene in Synthesis
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound emerges as a highly valuable building block, engineered with a specific constellation of functional groups that offer synthetic chemists a powerful platform for molecular diversification. Its utility is rooted in three key structural features:
-
Aryl Bromide : The bromine atom serves as a reliable and reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. Aryl bromides strike an optimal balance between reactivity and stability, making them workhorse substrates in complex molecule synthesis.[1]
-
Fluorine Substituent : Fluorine's unique properties are transformative in medicinal chemistry. As the most electronegative element, it exerts a powerful inductive effect, modulating the pKa, lipophilicity, and metabolic stability of a molecule.[1][2][3] Strategic incorporation of fluorine can enhance drug-like properties, including bioavailability, target affinity, and resistance to metabolic degradation.[2][3][4]
-
Propoxy Group : This electron-donating group influences the electronic character of the aromatic ring, which can affect the kinetics of the palladium catalytic cycle and the properties of the final product.
Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and precision.[5][6][7] This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of key cross-coupling reactions utilizing this compound.
Theoretical Framework: The General Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[6][8] The process is a catalytic cycle, meaning the active palladium species is regenerated at the end of each productive turnover.[5][6][8] The cycle universally involves three principal steps:
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which is the catalytically active species. This complex inserts into the carbon-bromine bond of this compound. This step oxidizes the metal center from Pd(0) to Pd(II) and forms a new organopalladium(II) intermediate.[5][6][8][9]
-
Transmetalation : In this step, the organic moiety from a second reagent (the coupling partner, e.g., an organoboron or organotin compound) is transferred to the palladium(II) center, displacing the halide. This step requires an activating agent, typically a base, to facilitate the transfer.[5][6][9]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups coupled to the palladium(II) center are eliminated together, forming the new C-C or C-N bond. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[5][6][8]
Comparative Overview of Key Coupling Reactions
The following table summarizes typical starting conditions for three powerful cross-coupling reactions applicable to this compound. These serve as excellent starting points for optimization.
| Reaction Type | Coupling Partner | Typical Catalyst System (Precatalyst / Ligand) | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-110 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-65 |
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and catalyst loading for their specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the C-C bond formation between this compound and a generic arylboronic acid. The Suzuki reaction is renowned for its excellent functional group tolerance.[7][8][10][11]
Reaction Scheme: this compound + Ar-B(OH)₂ → 2-Aryl-4-fluoro-1-propoxybenzene
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
Toluene and Water (e.g., 10:1 ratio), degassed
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium precatalyst, Pd(OAc)₂, and the ligand, SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture (e.g., Toluene/H₂O 10:1) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
Work-up & Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond, a critical transformation for synthesizing aryl amines prevalent in pharmaceuticals.[12][13][14]
Reaction Scheme: this compound + R₂NH → 2-(R₂N)-4-fluoro-1-propoxybenzene
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
BINAP (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Oven-dried Schlenk flask or sealed tube
-
Inert gas supply and glovebox (recommended for handling NaOtBu and catalyst)
Procedure:
-
Inside a glovebox, add NaOtBu, Pd₂(dba)₃, and BINAP to an oven-dried Schlenk flask.
-
Add this compound and a magnetic stir bar.
-
Seal the flask, remove it from the glovebox, and add degassed anhydrous toluene via syringe.
-
Add the amine coupling partner via syringe.
-
Place the flask in a preheated oil bath at 80-110 °C and stir.
-
Monitor the reaction for consumption of the starting material by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
Work-up & Purification:
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the synthesis of an aryl-alkyne, a valuable structure in materials science and as a precursor for more complex heterocycles.[15][16][17][18]
Reaction Scheme: this compound + R-C≡CH → 2-(R-C≡C)-4-fluoro-1-propoxybenzene
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide [CuI] (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous and degassed
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[19]
-
Evacuate and backfill with inert gas three times.
-
Add degassed, anhydrous THF followed by the degassed base (e.g., Et₃N, which can often serve as both base and co-solvent).
-
Add the terminal alkyne dropwise while stirring at room temperature.
-
The reaction is often exothermic. Once the addition is complete, the reaction can be gently heated (e.g., to 40-60 °C) if necessary to drive it to completion.[19]
-
Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up & Purification:
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.[19]
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by flash column chromatography on silica gel.
Field Insights: The Causality Behind Experimental Choices
-
The Critical Role of the Ligand : The ligand is arguably the most important variable for optimization. Its primary roles are to stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties.[22]
-
Electron-rich, bulky ligands like the biarylphosphines (SPhos, XPhos) or trialkylphosphines (P(t-Bu)₃) accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[23][24][25] They are particularly effective for less reactive aryl halides (chlorides) and electron-rich bromides, such as our substrate.[23][24]
-
-
Base Selection : The choice of base is not arbitrary and is critical to success.
-
In Suzuki couplings, a base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7][24][26]
-
In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is needed to deprotonate the amine or the N-H bond in the palladium complex, but it is incompatible with base-sensitive functional groups like esters.[27]
-
In Sonogashira couplings, an amine base like Et₃N deprotonates the terminal alkyne to form the reactive acetylide and also scavenges the HBr generated during the cycle.[15]
-
-
Solvent and Degassing : Many palladium catalysts and intermediates are sensitive to oxygen. Therefore, degassing solvents (by bubbling an inert gas through them or by freeze-pump-thaw cycles) is crucial to prevent catalyst deactivation and ensure reproducibility.
Safety & Handling
-
Palladium Catalysts : Palladium catalysts, particularly finely divided forms like Palladium on Carbon (Pd/C), can be pyrophoric and may ignite upon exposure to air, especially when dry or in the presence of flammable solvents.[28] Handle palladium reagents in a well-ventilated fume hood or glovebox, and keep them away from heat and ignition sources.[28][29]
-
Reagents : Many reagents used in cross-coupling are hazardous. Strong bases like NaOtBu are corrosive. Solvents like toluene and dioxane are flammable and have associated health risks.[14] Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[28][29]
-
Inert Atmosphere : Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to protect the oxygen-sensitive catalyst.[28]
-
Waste Disposal : Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional guidelines.[28]
References
- 1. This compound | 1016889-72-7 | Benchchem [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. ikprress.org [ikprress.org]
- 4. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. jmcct.com [jmcct.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. synarchive.com [synarchive.com]
- 19. benchchem.com [benchchem.com]
- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. honrel.com [honrel.com]
- 29. chemicalbook.com [chemicalbook.com]
Synthesis of Novel Heterocycles Using 2-Bromo-4-fluoro-1-propoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel and medicinally relevant heterocyclic compounds utilizing 2-Bromo-4-fluoro-1-propoxybenzene as a key starting material. The strategic positioning of the bromo, fluoro, and propoxy groups on the benzene ring offers a versatile platform for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The protocols outlined below are intended to serve as a foundational guide for the synthesis of benzofurans, indoles, and carbazoles, which are prevalent scaffolds in numerous pharmaceutical agents.
Introduction
This compound is an attractive building block in synthetic organic chemistry. The bromine atom serves as a reactive handle for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The fluorine substituent can enhance the metabolic stability and modulate the pharmacokinetic properties of the final compounds, a desirable feature in drug design.[1] The propoxy group can influence solubility and provides an additional point for structural modification. This document details protocols for leveraging these features to synthesize complex heterocyclic systems.
Data Presentation: Summary of Synthetic Approaches
The following table summarizes the key palladium-catalyzed cross-coupling reactions for the synthesis of various heterocycles from this compound. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
| Heterocycle | Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |
| Benzofuran | Annulation via Sonogashira Coupling and Cyclization | Terminal Alkyne (e.g., 2-Ethynylphenol) | PdCl₂(PPh₃)₂, CuI | Et₃N, K₂CO₃ | Toluene, DMF |
| Indole | Buchwald-Hartwig Amination followed by Cyclization | Amine (e.g., 2-Aminostyrene) | Pd₂(dba)₃, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |
| Carbazole | Intermolecular Buchwald-Hartwig Amination | Aniline or Diphenylamine | Pd(OAc)₂, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Xylene |
Experimental Protocols
Synthesis of 2-Aryl-6-fluoro-4-propoxybenzofurans via Sonogashira Coupling and Cyclization
This protocol describes a two-step, one-pot procedure for the synthesis of substituted benzofurans starting from this compound and a terminal alkyne.
Diagram of the Experimental Workflow:
Caption: Workflow for Benzofuran Synthesis.
Materials:
-
This compound
-
Substituted 2-ethynylphenol
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), substituted 2-ethynylphenol (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene and anhydrous triethylamine (3.0 equiv) via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 4-6 hours), add potassium carbonate (2.0 equiv) and anhydrous DMF.
-
Increase the temperature to 120 °C and stir for an additional 12-16 hours to facilitate the intramolecular cyclization.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluoro-4-propoxybenzofuran.
Synthesis of 6-Fluoro-4-propoxyindoles via Buchwald-Hartwig Amination and Subsequent Cyclization
This protocol outlines the synthesis of substituted indoles through a palladium-catalyzed amination of this compound with an appropriate amino partner, followed by an intramolecular cyclization.
Diagram of the Signaling Pathway:
Caption: Pathway to Indole Derivatives.
Materials:
-
This compound
-
2-Vinylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and 2-vinylaniline (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the tube and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction typically proceeds through the initial C-N coupling followed by an in-situ palladium-catalyzed intramolecular Heck-type cyclization.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purify the residue by flash column chromatography to yield the desired 6-fluoro-4-propoxyindole derivative.
Synthesis of Fluoro-propoxy Substituted Carbazoles via Buchwald-Hartwig Amination
This protocol describes the synthesis of carbazole derivatives through a palladium-catalyzed double N-arylation reaction or a sequential amination approach.
Diagram of the Logical Relationship:
Caption: Logic for Carbazole Synthesis.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a flame-dried reaction vessel, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.5 equiv).
-
Add this compound (1.0 equiv) and diphenylamine (1.1 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous toluene.
-
Heat the mixture to 110 °C and stir vigorously. The reaction involves an initial intermolecular C-N coupling followed by a palladium-catalyzed intramolecular C-H arylation to form the carbazole ring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction may require 24-48 hours for completion.
-
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic phase over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by column chromatography on silica gel to provide the desired fluoro-propoxy-substituted carbazole.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Bromo-4-fluoro-1-propoxybenzene with ethynylbenzene. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions.[2]
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the key copper acetylide intermediate from the terminal alkyne.
Experimental Protocol
This protocol details the Sonogashira coupling of this compound with ethynylbenzene to yield 1-(4-fluoro-1-propoxy-2-phenylethynyl)benzene.
Materials:
-
This compound (MW: 233.08 g/mol )
-
Ethynylbenzene (MW: 102.14 g/mol )
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 233 mg), Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and Copper(I) iodide (0.04 mmol, 7.6 mg).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (5 mL) to the flask, followed by diisopropylamine (2.0 mmol, 0.28 mL). Stir the mixture at room temperature for 10 minutes.
-
Addition of Alkyne: Add ethynylbenzene (1.1 mmol, 0.12 mL) to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| This compound | 233.08 | 1.0 | 233 mg | 1.0 |
| Ethynylbenzene | 102.14 | 1.1 | 0.12 mL | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 14 mg | 0.02 |
| CuI | 190.45 | 0.04 | 7.6 mg | 0.04 |
| Diisopropylamine | 101.19 | 2.0 | 0.28 mL | 2.0 |
| Anhydrous THF | - | - | 5 mL | - |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
Bis(triphenylphosphine)palladium(II) chloride: This compound is a catalyst and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[4][5][6] It is recommended to wear appropriate personal protective equipment such as gloves, masks, and eye protection when handling this compound.[4]
-
Copper(I) iodide: Harmful if swallowed and can cause skin and serious eye irritation.[7][8] May cause respiratory irritation.[7] It is very toxic to aquatic life with long-lasting effects.[7][8] Avoid release to the environment.[7][9] Wear protective gloves and eye protection.[7]
-
Diisopropylamine: This is a corrosive, flammable, and toxic liquid.[10][11][12] It can cause severe skin burns and eye damage.[12] Handle in a well-ventilated area and keep away from ignition sources.[11][13] Wear appropriate protective clothing, gloves, and eye/face protection.[12][13]
-
Solvents: Anhydrous THF is flammable. All heating should be done using a heating mantle or an oil bath.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira coupling experiment.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycles of the Sonogashira coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. carlroth.com [carlroth.com]
- 8. samratpharmachem.com [samratpharmachem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com [carlroth.com]
- 13. nj.gov [nj.gov]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2][3] This reaction has become a cornerstone in organic synthesis, finding extensive application in the preparation of pharmaceuticals, natural products, and fine chemicals.[4][5] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base.[2][3] This document provides detailed application notes and a generalized protocol for the Heck reaction of 2-Bromo-4-fluoro-1-propoxybenzene, an electron-rich aryl bromide, with a generic alkene.
The reactivity of the aryl halide in the Heck reaction is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the substituents on the aromatic ring.[6] Electron-donating groups, such as the propoxy group in this compound, can decrease the reactivity of the aryl bromide, often necessitating higher reaction temperatures or more sophisticated catalytic systems to achieve good yields.[6][7]
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[2][7] The cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.[2]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.[2]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[2][8]
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.[2][8]
Experimental Conditions and Data
The selection of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction, particularly with less reactive aryl bromides. The following tables summarize typical conditions that can be adapted for the reaction of this compound.
Table 1: Typical Reaction Parameters for the Heck Reaction of Aryl Bromides
| Parameter | Common Reagents and Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Tetrakis(triphenylphosphine)palladium(0) | Pd(OAc)₂ is a common and often effective choice.[2][3] |
| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), BINAP, PHOX, N-Heterocyclic Carbenes (NHCs) | For electron-rich aryl bromides, bulky, electron-donating phosphine ligands can be beneficial.[6] |
| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc), Cesium carbonate (Cs₂CO₃) | An inorganic base like K₂CO₃ or an organic amine base like Et₃N are frequently used.[2][9] |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Dioxane, Toluene | High-boiling polar aprotic solvents are generally preferred to facilitate the reaction of less reactive bromides.[9] |
| Temperature | 80 - 180 °C | Higher temperatures are often required for deactivated aryl bromides.[6][9] |
| Alkene Substrate | Acrylates, Styrenes, and other electron-deficient or unactivated alkenes | Electron-withdrawing groups on the alkene can facilitate the reaction.[3] |
Table 2: Example Protocol and Expected Yields (Hypothetical)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 65-75 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMAc | 140 | 18 | 70-85 |
| 3 | Ethyl acrylate | PdCl₂ (2) | None | NaOAc (2) | NMP | 150 | 24 | 50-60 |
| 4 | n-Butyl acrylate | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 80-95 |
Note: The yields presented in Table 2 are hypothetical and serve as a guideline. Actual yields will depend on the specific alkene used and optimization of the reaction conditions.
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck reaction of this compound with an alkene (e.g., n-butyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the vessel.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are fully dissolved.
-
Add this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Equip the reaction vessel with a condenser and heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualizing the Heck Reaction
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A general experimental workflow for the Heck reaction.
References
- 1. scispace.com [scispace.com]
- 2. byjus.com [byjus.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Application Note and Protocol: Catalyst Selection for Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-1-propoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide to selecting an appropriate palladium catalyst system for the Suzuki coupling of 2-Bromo-4-fluoro-1-propoxybenzene with various boronic acids or esters. The strategic selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired biaryl products, which are valuable intermediates in pharmaceutical and materials science research.[4]
The substrate, this compound, presents a moderately electron-rich aryl bromide. The electronic nature of the substituents (alkoxy and fluoro groups) can influence the oxidative addition step in the catalytic cycle. Therefore, the choice of a suitable palladium catalyst and ligand system is crucial for efficient coupling.[5]
Catalyst System Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[6][7] The efficiency of each step is highly dependent on the chosen catalyst system. For substrates like this compound, several palladium catalyst systems are recommended as starting points for optimization.
Recommended Catalyst Systems:
-
Palladium(II) Precatalysts with Phosphine Ligands: Common precatalysts include Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃.[7][8] These are typically used in combination with bulky and electron-rich phosphine ligands.
-
Buchwald Ligands: Ligands such as SPhos and XPhos have demonstrated broad applicability and high activity for coupling aryl bromides, even at low catalyst loadings.[6] They are known to facilitate the oxidative addition and reductive elimination steps.[6]
-
Other Phosphine Ligands: P(t-Bu)₃ and PCy₃ are also effective ligands for a range of Suzuki couplings.[8]
-
-
Palladacycles: These are highly active and stable precatalysts that can be effective for challenging couplings.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known for their high stability and activity, particularly with less reactive aryl chlorides, but can also be highly effective for aryl bromides.[8]
Data Presentation: Catalyst System Comparison
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid. These are based on general protocols for similar aryl bromides and should be optimized for specific substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Expected Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 80-100 | 1-2 | 85-98 |
| PdCl₂(dppf) | (none) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 2-3 | 80-95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | DMF | 80-110 | 1-2 | 75-90 |
| PEPPSI-IPr | (none) | K₃PO₄ | t-Amyl alcohol | 100 | 2-3 | 80-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
This protocol is a general starting point and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf); 1-5 mol%)
-
Ligand (if required, e.g., SPhos; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Catalyst Selection Workflow:
Caption: Workflow for catalyst selection and optimization in Suzuki coupling.
Generalized Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
base selection for Buchwald-Hartwig amination of 2-Bromo-4-fluoro-1-propoxybenzene
Application Note & Protocol
Strategic Base Selection for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-1-propoxybenzene
Introduction: The Challenge of Electron-Rich Aryl Bromides
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by enabling the synthesis of aryl amines from aryl (pseudo)halides and a vast array of amine coupling partners.[4] Despite its broad utility, the success of the transformation is critically dependent on the careful selection of reaction parameters, including the palladium precursor, phosphine ligand, solvent, and, most importantly, the base.
This application note provides an in-depth guide to selecting an appropriate base for the Buchwald-Hartwig amination of a challenging, electron-rich substrate: This compound . This substrate presents a unique case study due to the electronic properties of its substituents. The propoxy group is strongly electron-donating, which can retard the initial, often rate-limiting, oxidative addition step. The fluorine atom, while electronegative, also participates in resonance donation. Optimizing the reaction for such substrates requires a nuanced understanding of the base's role beyond simple proton abstraction.
This guide will dissect the mechanistic role of the base, present a comparative analysis of common base classes, and provide a detailed, actionable protocol for systematic base screening to achieve optimal reaction performance.
The Mechanistic Imperative: Why the Base is More Than a Proton Sponge
In the Buchwald-Hartwig catalytic cycle, the base performs several critical functions that directly influence reaction rate and efficiency.[5][6] Its primary role is to deprotonate the amine or the palladium-amine complex, which is essential for the formation of the key palladium-amido intermediate that precedes reductive elimination.[2][5]
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0)L species inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. The electron-rich nature of the substrate makes this step challenging, often requiring highly active, sterically hindered biarylphosphine ligands to promote the reaction.[1][7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, the base abstracts a proton from the coordinated amine, forming the crucial palladium-amido complex. The strength and solubility of the base are paramount here. A base that is too weak may not deprotonate the amine effectively, stalling the cycle.
-
Reductive Elimination: The final step involves the formation of the C–N bond from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired aryl amine product. Bulky, electron-rich ligands are known to accelerate this step.[8]
Theoretical and experimental studies have shown that in nonpolar solvents like toluene or dioxane, an anionic base is required to facilitate the deprotonation of the neutral palladium-amine complex and the expulsion of the bromide anion.[9] The choice of base can therefore dramatically alter the energy landscape of the catalytic cycle.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps of the Buchwald-Hartwig amination and highlights the intervention point of the base.
Caption: Catalytic cycle for C-N bond formation.
A Comparative Study of Bases for Electron-Rich Aryl Bromides
The selection of a base is a trade-off between reactivity and functional group compatibility. For a substrate like this compound, which lacks highly base-sensitive functional groups (e.g., esters, nitro groups), a range of bases can be considered.[2] The choice will primarily impact reaction kinetics and overall yield.
| Base Class | Examples | pKaH (approx.) | Advantages | Disadvantages | Suitability for Substrate |
| Strong Bases | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS) | 19 (for tBuOH) | • High reactivity, often enabling lower reaction temperatures or shorter times.• Widely used and well-documented.[10] | • Poor functional group tolerance.• Can promote side reactions (e.g., ether cleavage at high temps).• Often heterogeneous, requiring effective stirring. | High. Excellent starting point for initial screening due to high reactivity. |
| Weak Inorganic Bases | Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃) | 12.3 (for HPO₄²⁻) | • Excellent functional group tolerance.• Milder conditions can prevent catalyst deactivation pathways.• Cs₂CO₃ has good solubility in some organic solvents.[10] | • Often requires higher temperatures and/or longer reaction times.• Can result in lower yields compared to strong bases. | Moderate to High. A good choice if strong bases lead to decomposition or side products. K₃PO₄ is a cost-effective and reliable option. |
| Organic Amine Bases | 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 (in MeCN) | • Soluble in organic solvents, leading to homogeneous reaction mixtures.[11] • Can be advantageous for process scale-up and flow chemistry.[12] | • Generally less effective than inorganic bases for aryl bromides.• Can sometimes act as a ligand, inhibiting the catalyst. | Low to Moderate. Less commonly used for this transformation but could be explored if homogeneity is a critical process parameter. |
Experimental Protocol: Base Screening
This protocol outlines a systematic approach to screen three representative bases—NaOtBu, K₃PO₄, and Cs₂CO₃—for the amination of this compound with a model secondary amine, morpholine.
Objective: To identify the optimal base for maximizing the yield of 4-(4-fluoro-2-propoxyphenyl)morpholine.
Materials & Equipment:
-
Aryl Halide: this compound
-
Amine: Morpholine
-
Palladium Precatalyst: XPhos Pd G3 (a robust, commercially available precatalyst suitable for electron-rich aryl bromides)
-
Ligand: (if not using a precatalyst) XPhos
-
Bases: Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene (anhydrous)
-
Reaction Vessels: 2-dram vials with screw caps and PTFE septa
-
General Equipment: Magnetic stir plate, heating block, magnetic stir bars, syringes, needles, inert atmosphere glovebox or Schlenk line.
-
Analytical: GC-MS or LC-MS for reaction monitoring, internal standard (e.g., dodecane).
Step-by-Step Protocol
A. Preparation (Inside an Inert Atmosphere Glovebox)
-
Aliquot Bases: In separate, labeled 2-dram vials, weigh the appropriate amount of each base:
-
Vial 1 (NaOtBu): 67.3 mg (0.70 mmol, 1.4 equiv)
-
Vial 2 (K₃PO₄): 148.6 mg (0.70 mmol, 1.4 equiv)
-
Vial 3 (Cs₂CO₃): 228.1 mg (0.70 mmol, 1.4 equiv)
-
-
Add Precatalyst: To each of the three vials, add the XPhos Pd G3 precatalyst (4.2 mg, 0.005 mmol, 1 mol%).
-
Add Stir Bar: Place a small magnetic stir bar in each vial.
-
Seal Vials: Tightly cap each vial. The vials can now be removed from the glovebox.
B. Reaction Setup
-
Prepare Stock Solution: In a separate flask, prepare a stock solution by dissolving this compound (116.5 mg, 0.50 mmol, 1.0 equiv) in anhydrous toluene (4.0 mL).
-
Add Aryl Bromide: Using a syringe, add 1.0 mL of the aryl bromide stock solution to each of the three prepared reaction vials.
-
Add Amine: Add morpholine (52.3 μL, 0.60 mmol, 1.2 equiv) to each vial via syringe.
-
Seal and Heat: Ensure the vials are tightly sealed and place them in a preheated heating block set to 100 °C.
C. Reaction Monitoring & Work-up
-
Stir Reaction: Stir the reactions vigorously at 100 °C.
-
Monitor Progress: After a set time (e.g., 4 hours), take a time point. To do this, briefly remove a vial from the heat, uncap, and quickly take a small aliquot (~10 μL) with a pipette. Quench the aliquot in a separate vial containing ethyl acetate (0.5 mL) and a known amount of internal standard. Analyze the quenched sample by GC-MS or LC-MS to determine the conversion percentage.
-
Completion: Continue heating until the reaction is complete (as determined by the disappearance of the starting material) or for a maximum of 24 hours.
-
Work-up: Once the reaction is complete, cool the vials to room temperature. Dilute the contents with ethyl acetate (2 mL). Filter the mixture through a small plug of celite to remove inorganic salts, washing the plug with additional ethyl acetate.
-
Analysis: Analyze the filtrate by quantitative NMR or GC/LC with an internal standard to determine the final yield for each base.
Expected Results & Interpretation
The results from this screening will provide a clear indication of the most effective base.
| Entry | Base (1.4 equiv) | Temp (°C) | Time (h) | Conversion (%) | Notes |
| 1 | NaOtBu | 100 | 4 | >95% | Expected to be the fastest reaction. Check for any decomposition products. |
| 2 | K₃PO₄ | 100 | 4 | ~60% | Reaction will likely be slower. May require longer reaction time to reach full conversion. |
| 3 | Cs₂CO₃ | 100 | 4 | ~75% | Often faster than K₃PO₄ due to better solubility. A good balance of reactivity and mildness. |
This systematic screening approach is a self-validating system for determining the optimal base under your specific laboratory conditions.[13]
Conclusion and Recommendations
The selection of the base is a critical parameter for the successful Buchwald-Hartwig amination of the electron-rich substrate this compound. While strong alkoxide bases like sodium tert-butoxide are often the most effective at promoting high reactivity and achieving rapid conversion, weaker inorganic bases such as cesium carbonate or potassium phosphate offer milder alternatives that can be crucial if unforeseen side reactions or catalyst deactivation occur.
For this specific substrate, we recommend starting with sodium tert-butoxide (NaOtBu) in toluene at 100 °C, using a modern biarylphosphine ligand system such as an XPhos-based palladium precatalyst. If this leads to undesired byproducts, a subsequent screen with Cs₂CO₃ or K₃PO₄ is highly recommended. This logical, evidence-based approach to optimization will save valuable time and resources while ensuring the development of a robust and high-yielding C–N coupling protocol.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. catsci.com [catsci.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-4-fluoro-1-propoxybenzene. This versatile starting material allows for the introduction of the 4-fluoro-2-propoxy-phenyl moiety, a common scaffold in a variety of drug candidates, through several key synthetic transformations. The protocols outlined below focus on the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry.
Introduction
This compound is a key building block for the synthesis of a wide range of pharmaceutical intermediates. Its disubstituted pattern allows for regioselective functionalization, making it an attractive starting material for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the propoxy group can modulate lipophilicity. This document details protocols for the conversion of this compound into key intermediates such as boronic acids and arylamines, which are precursors to a multitude of bioactive compounds.
Key Synthetic Transformations
Two primary synthetic strategies are detailed below:
-
Lithiation-Borylation for Suzuki-Miyaura Coupling Precursors: Conversion of the aryl bromide to a boronic acid or boronate ester. This intermediate is then utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Direct formation of a carbon-nitrogen bond through a palladium-catalyzed cross-coupling reaction with an amine.
Section 1: Synthesis of (4-Fluoro-2-propoxyphenyl)boronic Acid
The synthesis of (4-fluoro-2-propoxyphenyl)boronic acid is a critical step in preparing for Suzuki-Miyaura cross-coupling reactions. This protocol details a common method via a lithiation-borylation sequence.
Experimental Protocol: Lithiation-Borylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure (4-fluoro-2-propoxyphenyl)boronic acid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General synthetic knowledge |
| Purity | >95% (after purification) | General synthetic knowledge |
Workflow Diagram
Caption: Lithiation-Borylation Workflow.
Section 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-fluoro-2-propoxyphenyl)boronic acid with a bromopyridine derivative to generate a key pharmaceutical intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(4-Fluoro-2-propoxyphenyl)boronic acid
-
Aryl bromide (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Reflux condenser or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial is added (4-fluoro-2-propoxyphenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Solvent Addition: The reaction vessel is sealed, evacuated, and backfilled with an inert gas. Degassed solvent is then added.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired biaryl product.
Quantitative Data Summary
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-90 | [1][2] |
| 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-95 | [1][2] |
Signaling Pathway Diagram
Caption: Suzuki-Miyaura Catalytic Cycle.
Section 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination provides a direct route to C-N bond formation, a crucial step in the synthesis of many pharmaceutical agents.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., tBuXPhos-Pd-G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., tBuXPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), a reaction vessel is charged with the palladium precatalyst (0.01-0.02 eq) and the base (1.5 eq).
-
Reagent Addition: The amine (1.2 eq), this compound (1.0 eq), and the anhydrous, degassed solvent are added.
-
Reaction: The reaction mixture is sealed and heated (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.
Quantitative Data Summary
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 85-95 | [5] |
| Morpholine | tBuXPhos-Pd-G3 | NaOtBu | Dioxane | 90 | 90-98 | [6] |
Logical Relationship Diagram
Caption: Buchwald-Hartwig Amination Workflow.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. par.nsf.gov [par.nsf.gov]
Application of 2-Bromo-4-fluoro-1-propoxybenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-fluoro-1-propoxybenzene as a key intermediate in the synthesis of potential agrochemicals. The strategic incorporation of fluorine, bromine, and a propoxy ether moiety can significantly influence the biological activity, metabolic stability, and physicochemical properties of a molecule, making this a valuable building block for novel herbicides, fungicides, and insecticides.
Introduction: The Role of Halogenated Phenyl Ethers in Agrochemicals
Halogenated aromatic compounds are fundamental scaffolds in the design of modern agrochemicals. The presence of fluorine can enhance metabolic stability and binding affinity to target enzymes, while bromine can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Phenyl ethers are a common feature in many commercial herbicides and fungicides, contributing to their overall efficacy and spectrum of activity. This compound combines these key features, presenting a promising starting material for the development of next-generation crop protection agents.
Application Note 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of this compound from its precursor, 2-Bromo-4-fluorophenol, using the Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-4-fluorophenol (1 equivalent) and anhydrous acetone (10 volumes).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Alkylation: Add 1-bromopropane (1.2 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in ethyl acetate and wash with 1M sodium hydroxide solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |
| 2-Bromo-4-fluorophenol | 190.99 | 1.0 | 10.0 g |
| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | 10.9 g |
| 1-Bromopropane | 122.99 | 1.2 | 7.8 mL |
| Anhydrous Acetone | - | - | 100 mL |
| Product (Hypothetical) | |||
| This compound | 233.07 | - | ~10.5 g |
| Yield | - | - | ~85% |
| Purity | - | - | >95% |
Workflow Diagram
Caption: Synthesis of this compound.
Application Note 2: Proposed Synthesis of a Novel Pyrazole-based Fungicide
This section outlines a proposed synthetic route for a novel, hypothetical fungicide, "Pyrafluoropropoxybrom," utilizing this compound as a key intermediate. The synthesis involves a Suzuki coupling reaction to form a C-C bond between the aryl bromide and a pyrazole boronic acid derivative. This class of compounds is of interest due to the prevalence of pyrazole moieties in commercial fungicides.
Experimental Protocol
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol, and an aqueous solution of a base, for instance, 2M sodium carbonate (2 equivalents).
-
Reaction: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield the target compound, "Pyrafluoropropoxybrom".
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity (Hypothetical) |
| This compound | 233.07 | 1.0 | 5.0 g |
| 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 208.06 | 1.1 | 5.1 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 1.2 g |
| Sodium Carbonate (2M solution) | 105.99 | 2.0 | 21.4 mL |
| Product (Hypothetical) | |||
| 4-(4-fluoro-2-propoxyphenyl)-1-methyl-1H-pyrazole ("Pyrafluoropropoxybrom") | 234.26 | - | ~4.2 g |
| Yield | - | - | ~85% |
| Purity | - | - | >98% |
Synthetic Pathway Diagram
Caption: Proposed synthesis of a novel fungicide.
Application Notes and Protocols for the Preparation and Derivatization of 2-Bromo-4-fluoro-1-propoxybenzene
Introduction: The Strategic Importance of 2-Bromo-4-fluoro-1-propoxybenzene in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The this compound scaffold, in particular, represents a highly versatile building block. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space.[1] The propoxy group can further influence solubility and lipophilicity, making this scaffold an attractive starting point for the synthesis of novel therapeutic agents.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent derivatization via Suzuki-Miyaura cross-coupling. The methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in the hands of researchers and drug development professionals.
Synthetic Strategy: A Two-Step Approach to the Target Scaffold
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Electrophilic Bromination: Selective bromination of the commercially available 4-fluorophenol to yield the key intermediate, 2-bromo-4-fluorophenol.
-
Williamson Ether Synthesis: Subsequent O-alkylation of 2-bromo-4-fluorophenol with a propyl halide to afford the final product.
This synthetic route is both robust and scalable, making it suitable for a range of research and development needs.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-4-fluorophenol
This protocol is adapted from established procedures for the selective ortho-bromination of 4-fluorophenol.
Materials:
-
4-Fluorophenol
-
Dichloromethane (DCM)
-
Bromine
-
10% (w/v) Sodium sulfite solution
-
10% (w/v) Sodium hydroxide solution
-
20% (w/v) Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloromethane.
-
Cool the reaction mixture to 5-10 °C using an ice bath.
-
Slowly add a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloromethane dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature is maintained between 5-10 °C.
-
After the complete addition of bromine, allow the reaction mixture to stir at 10 °C for an additional 30 minutes.
-
Quench the reaction by the slow addition of 200 mL of a 10% aqueous sodium sulfite solution to neutralize any unreacted bromine. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 200 mL of water, 200 mL of a 10% sodium hydroxide/20% sodium bicarbonate solution, and finally with 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-bromo-4-fluorophenol as a yellow oil.
Expected Yield and Purity:
| Compound | Molecular Weight ( g/mol ) | Expected Yield | Purity (by GC) |
| 2-Bromo-4-fluorophenol | 191.00 | ~95% | >94% |
Characterization Data for 2-Bromo-4-fluorophenol:
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons and the hydroxyl proton.
-
¹³C NMR (CDCl₃): Distinct signals will be present for the six carbon atoms of the benzene ring.[2][3]
Part 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the O-alkylation of 2-bromo-4-fluorophenol to yield the target compound. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[4][5][6]
Materials:
-
2-Bromo-4-fluorophenol
-
1-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle with a temperature controller
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-fluorophenol (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and anhydrous DMF (5 mL per gram of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a clear oil.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Expected Yield |
| This compound | C₉H₁₀BrFO | 233.08 | 1016889-72-7 | 85-95% |
Characterization Data for this compound: [7]
-
¹H NMR (CDCl₃): Expected signals include a triplet for the terminal methyl group of the propoxy chain, a sextet for the methylene group adjacent to the methyl group, a triplet for the methylene group attached to the oxygen, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃): Signals corresponding to the nine distinct carbon atoms in the molecule are expected.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a wide range of boronic acids.[8][9][10][11][12] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of various functional groups.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL per mmol of the aryl bromide).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 8-12 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.
Visualizing the Synthetic Workflow and Catalytic Cycle
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for the preparation of this compound and its derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validation
The protocols provided herein are designed to be robust and reproducible. The successful synthesis of this compound can be confidently verified by comparing the acquired analytical data (¹H NMR, ¹³C NMR, and MS) with the reference data available from commercial suppliers.[7] This cross-verification is a critical step in ensuring the identity and purity of the synthesized material before proceeding to subsequent derivatization steps. For the Suzuki-Miyaura coupling, monitoring the reaction progress by TLC or GC-MS is essential for determining the optimal reaction time and ensuring complete conversion of the starting material.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. The detailed protocols provided in this application note offer a reliable and efficient pathway for the preparation of this key intermediate and its subsequent derivatization. By understanding the underlying chemical principles and following the outlined procedures, researchers can confidently incorporate this important scaffold into their synthetic programs.
References
- 1. 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene [synhet.com]
- 2. 2-Bromo-4-fluorophenol(496-69-5) 13C NMR [m.chemicalbook.com]
- 3. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR [m.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. francis-press.com [francis-press.com]
- 7. 1016889-72-7|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
overcoming low yield in Suzuki coupling of 2-Bromo-4-fluoro-1-propoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with Suzuki-Miyaura cross-coupling reactions, with a specific focus on substrates like 2-Bromo-4-fluoro-1-propoxybenzene.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in the Suzuki coupling of this compound?
A1: Low yields with this substrate can stem from a combination of electronic and steric factors. The propoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the initial, often rate-determining, oxidative addition step of the palladium catalyst to the carbon-bromine bond more difficult.[1][2] Additionally, the position of the propoxy group ortho to the bromine atom can create steric hindrance, further impeding the approach of the bulky palladium catalyst.[1]
Q2: What are the most common side reactions that could be lowering my yield?
A2: Several side reactions can compete with the desired cross-coupling. One of the most common is protodeboronation , where the boronic acid starting material is replaced by a hydrogen atom before it can transmetalate to the palladium catalyst.[3][4][5] This is often exacerbated by harsh basic conditions or elevated temperatures.[3] Another potential side reaction is homo-coupling of the boronic acid or the aryl halide.[4][6] Finally, hydrodebromination (replacement of the bromine with a hydrogen) of the starting material can also occur.[7]
Q3: How critical is the quality of my reagents and the reaction setup?
A3: The quality of your reagents and a meticulous experimental setup are paramount. The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.[3][8] It is crucial to use fresh, high-purity reagents and to properly degas solvents to remove dissolved oxygen.[3][6][8] The base should also be finely powdered and dry, as its solubility and activity can significantly impact the reaction.[3]
Q4: Can the sulfur atom in a thioether-containing substrate poison the palladium catalyst?
A4: Yes, sulfur-containing functional groups, such as a thioether, can act as poisons to the palladium catalyst. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, forming stable, inactive complexes that prevent the catalyst from participating in the catalytic cycle.[2] While this compound does not contain sulfur, this is a critical consideration for other complex substrates.
Troubleshooting Guide for Low Yield
Q5: My reaction is not proceeding to completion. What are the first things I should check?
A5: When a Suzuki coupling fails or gives low yields, a systematic evaluation of the reaction parameters is necessary.[7]
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-rich or sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[3][7]
-
Base and Solvent: The base activates the boronic acid for transmetalation, and its strength and solubility are important.[3][9] The solvent system must be appropriate for all components at the reaction temperature.
-
Temperature: The reaction may require heating to overcome the activation energy for oxidative addition.[3][7] Typical temperatures range from 50-110°C.[3][7]
-
Degassing: Ensure all solvents have been rigorously degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3][8]
Q6: How do I choose a better catalyst and ligand for my substrate?
A6: For challenging substrates like this compound, which are electron-rich, using more electron-rich and bulky phosphine ligands is recommended.[3] These ligands facilitate the oxidative addition step and stabilize the active catalytic species.
-
Buchwald Ligands: Ligands such as SPhos or XPhos are often effective for hindered substrates.[3][10]
-
Trialkylphosphines: Ligands like P(t-Bu)₃ can also accelerate oxidative addition.[3][9]
-
Pre-catalysts: Using pre-formed palladacycle catalysts can sometimes provide higher activity and stability compared to generating the active Pd(0) species in situ.[4][11]
Q7: My boronic acid appears to be decomposing. How can I prevent this?
A7: Boronic acid decomposition, primarily through protodeboronation, is a frequent cause of low yields.[3]
-
Use Milder Bases: Strong bases can accelerate decomposition. Consider switching from strong bases like NaOH to milder ones like K₂CO₃, K₃PO₄, or KF.[3]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, which are more resistant to protodeboronation.[3][12]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions may be necessary.[3]
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.[3]
Key Reaction Parameter Optimization
The following table summarizes key parameters and provides recommendations for optimizing the Suzuki coupling of this compound.
| Parameter | Standard Conditions | Optimization Strategy for this compound | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Palladacycle pre-catalysts (e.g., SPhos G3) | Provides a more active and stable Pd(0) source for a challenging substrate.[7][11] |
| Ligand | PPh₃ | Buchwald ligands (SPhos, XPhos), P(t-Bu)₃ | Bulky, electron-rich ligands accelerate the difficult oxidative addition step for electron-rich aryl bromides.[3][4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are more effective at promoting the formation of the active boronate species.[3] |
| Solvent | Toluene, Dioxane/H₂O | THF/H₂O, DMF, 1,4-Dioxane | A polar aprotic solvent or a mixture with water can improve the solubility of the base and facilitate the reaction.[4][7][13] |
| Temperature | 80-100 °C | 80-110 °C (monitor by TLC/LC-MS) | Increased temperature can overcome the activation barrier for oxidative addition, but excessive heat may cause reagent decomposition.[3][7] |
| Boron Source | Arylboronic Acid | Arylboronic Pinacol Ester (ArBPin) or Trifluoroborate Salt (ArBF₃K) | More stable towards protodeboronation than the corresponding boronic acid, ensuring its availability for transmetalation.[3][5][12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates and coupling partners.[3][7]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid (or ester), palladium catalyst, ligand, and base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times.[8]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagrams
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
preventing homocoupling in Grignard formation with 2-Bromo-4-fluoro-1-propoxybenzene
Here is the technical support guide for preventing homocoupling in Grignard formation with 2-Bromo-4-fluoro-1-propoxybenzene.
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for the successful formation of the Grignard reagent from this compound, with a specific focus on mitigating homocoupling side reactions.
Introduction
The formation of Grignard reagents from aryl halides is a cornerstone of carbon-carbon bond formation.[1][2] However, substrates like this compound, which possess electron-donating groups, present unique challenges. The primary obstacle is the formation of a homocoupled biaryl byproduct (Wurtz-type coupling), which consumes the starting material and the desired Grignard reagent, leading to significantly reduced yields and complex purification.[3][4] This guide offers a structured, question-and-answer approach to diagnose and solve common issues encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my Grignard reaction?
A1: Homocoupling, often referred to as a Wurtz-type coupling reaction, is the primary side reaction during Grignard reagent formation.[3] It occurs when a newly formed molecule of the Grignard reagent (Ar-MgBr) acts as a nucleophile and attacks a molecule of the unreacted starting material (Ar-Br).[5] This results in the formation of a symmetrical biaryl dimer (Ar-Ar) and magnesium bromide (MgBr₂). This side reaction is a major cause of low yields.[3]
Q2: Why is this compound particularly susceptible to this side reaction?
A2: The susceptibility of this specific substrate arises from a combination of electronic and kinetic factors. The propoxy group is electron-donating, which can increase the electron density of the aromatic ring and influence the reactivity of both the aryl bromide and the resulting Grignard reagent. More importantly, if the rate of Grignard formation is slow relative to the rate of the coupling reaction, the byproduct will dominate. This often happens with poor magnesium activation or high local concentrations of the aryl bromide.[3]
Q3: What is the most common sign that significant homocoupling has occurred?
A3: The most direct evidence is a lower-than-expected yield of the product derived from your Grignard reagent, coupled with the isolation of a significant amount of a high-boiling, non-polar byproduct.[3] This byproduct can often be identified by GC-MS or NMR analysis as the symmetrical biaryl, 4,4'-difluoro-2,2'-dipropoxy-1,1'-biphenyl. A dark brown or black reaction mixture can also indicate side reactions, including the formation of finely divided metal from Wurtz coupling.[6]
Q4: Can I completely eliminate homocoupling?
A4: While complete elimination is challenging, you can reduce homocoupling to a minor pathway by carefully controlling the reaction conditions. The key is to ensure that the formation of the Grignard reagent on the magnesium surface is significantly faster than the bimolecular coupling reaction in solution.[7] This is achieved through strategies like slow addition of the aryl halide, rigorous temperature control, and highly effective magnesium activation.[3][4]
Troubleshooting Guide
This section addresses specific experimental observations and provides actionable solutions.
Symptom 1: The reaction mixture turns dark brown or black, and the final product yield is very low.
-
Q: My Grignard formation started, but the solution quickly became very dark, and my final yield after quenching with an electrophile was less than 30%. What is the most likely cause?
-
A: Probable Cause: A dark color often indicates decomposition or significant side reactions, with Wurtz-type coupling being a primary contributor.[6] This is typically caused by two main factors:
-
High Local Concentration of Aryl Bromide: If the this compound is added too quickly, its concentration in the solution becomes high. This increases the probability that a newly formed Grignard molecule will collide with and react with a starting material molecule instead of another molecule being formed on the magnesium surface.[3]
-
Elevated Temperature: The Grignard formation is exothermic.[4] Poor heat dissipation or excessive external heating can create "hot spots" in the reaction mixture, dramatically accelerating the rate of the homocoupling side reaction.[3]
-
-
Solution: The core principle is to maintain a low concentration of the aryl bromide at all times. Add a solution of the aryl bromide in your anhydrous ether solvent dropwise to the magnesium suspension. The addition rate should be carefully controlled to maintain a gentle, steady reflux without the need for external heating.[3][4] Ensure efficient stirring to dissipate heat and prevent localized concentration buildup.
-
Symptom 2: The reaction fails to initiate or is extremely sluggish.
-
Q: I've combined my reagents, but I see no signs of reaction (no bubbling, cloudiness, or exotherm). Why won't my Grignard formation start, and how does this lead to side reactions?
-
A: Probable Cause: Failure to initiate is almost always due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[8][9] This inactive layer prevents the magnesium from reacting with the aryl bromide. A sluggish or delayed initiation means that the aryl bromide remains in the solution for an extended period, creating conditions ripe for homocoupling once a small amount of Grignard reagent does form.
-
Solution: Magnesium Activation. The MgO layer must be disrupted. Several methods can be employed:
-
Chemical Activation (Recommended): Add a small crystal of iodine to the flask with the magnesium turnings before adding the solvent.[10] The iodine reacts with the magnesium surface. The disappearance of the purple iodine color is a visual indicator of activation.[8] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction produces ethylene gas, providing a clear sign of activation.[10][11]
-
Mechanical Activation: In a dry flask, vigorously stir the magnesium turnings with a glass-coated stir bar to physically break the oxide layer.[7] Crushing some of the magnesium pieces with a dry glass rod against the bottom of the flask can also expose a fresh, reactive surface.[12]
-
Ensure Anhydrous Conditions: Any trace of moisture will quench the Grignard reagent as it forms and can inhibit initiation.[8][9] All glassware must be rigorously flame- or oven-dried, and solvents must be anhydrous.[9]
-
-
Symptom 3: Analysis of the crude product shows a major, high-molecular-weight byproduct.
-
Q: My crude NMR and GC-MS data show a large peak corresponding to a molecule with roughly double the mass of my starting material and no magnesium. Is this the homocoupled product?
-
A: Probable Cause: Yes, this is the classic signature of the homocoupled dimer (4,4'-difluoro-2,2'-dipropoxy-1,1'-biphenyl). Its formation directly consumes two equivalents of your starting material (one as the aryl bromide, one as the Grignard reagent), explaining the poor yield of your intended product.
-
Solution: Protocol Optimization. This result indicates that your current reaction conditions favor the Wurtz-type coupling pathway. You must implement stricter controls. Review and adopt the Optimized Protocol for Grignard Formation detailed below. Pay special attention to the slow addition rate and the confirmation of magnesium activation before proceeding. For particularly challenging cases, consider using highly activated Rieke magnesium, which can form Grignard reagents at very low temperatures where homocoupling is significantly suppressed.[13][14]
-
Mechanism Spotlight: The Competing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanism. The formation of the Grignard reagent and the competing homocoupling side reaction occur concurrently. Your goal is to favor Path A over Path B.
Caption: Competing pathways: Grignard formation vs. homocoupling.
Recommended Protocols & Experimental Workflow
Critical Reaction Parameter Summary
| Parameter | Recommended Value | Rationale |
| Glassware | Flame- or oven-dried (>120°C) | Removes adsorbed water which quenches the Grignard reagent.[9] |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers are aprotic and stabilize the Grignard reagent via coordination.[15][16] |
| Mg Stoichiometry | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Mg Activation | 1-2 crystals of Iodine (I₂) | Chemically removes the passivating MgO layer, ensuring rapid initiation.[10] |
| Addition Mode | Slow, dropwise addition | Maintains a low concentration of Ar-Br, minimizing homocoupling.[3] |
| Temperature | Maintain gentle reflux (~35°C for Et₂O) | Controls the exothermic reaction to prevent runaway side reactions.[4] |
| Atmosphere | Inert (Dry Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric oxygen and moisture.[4] |
Optimized Protocol for Grignard Formation
This protocol is designed to maximize the yield of the desired Grignard reagent by kinetically favoring its formation over homocoupling.
Caption: Optimized experimental workflow for minimizing homocoupling.
Step-by-Step Methodology:
-
Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[8]
-
Magnesium Activation: Remove the gas inlet and briefly open the flask to add magnesium turnings (1.2 - 1.5 eq.) and one or two small crystals of iodine.[17] Re-seal the flask, ensure a gentle inert gas flow, and gently warm the bottom of the flask with a heat gun until the iodine sublimes and the purple color disappears, indicating an activated magnesium surface.[8] Allow the flask to cool completely.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the activated magnesium. The reaction should initiate within a few minutes, evidenced by the appearance of a cloudy, grey/brown suspension and gentle bubbling or reflux.[6][12] If it does not start, gently warm the flask or add another small crystal of iodine.
-
Controlled Addition: Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but gentle reflux. This is the most critical step for preventing homocoupling.[3] The addition should typically take between 30 and 60 minutes.
-
Completion and Use: After the addition is complete, allow the reaction to stir at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the aryl bromide has reacted. The resulting dark grey or brownish solution of the Grignard reagent is now ready for reaction with your desired electrophile.
By adhering to this rigorously controlled procedure, researchers can reliably minimize the formation of the homocoupled byproduct and significantly improve the yield and purity of subsequent reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Lithiation of 2-Bromo-4-fluoro-1-propoxybenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the lithiation of 2-Bromo-4-fluoro-1-propoxybenzene. The following guides and FAQs address common issues encountered during this critical synthetic step.
Troubleshooting Guides
Low to no conversion of the starting material, low yields of the desired product, and the formation of multiple byproducts are common challenges during the lithiation of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Failed or Incomplete Lithiation (Low Conversion)
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive n-Butyllithium (n-BuLi) | The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution prior to use to determine its exact concentration. |
| Presence of Moisture or Protic Solvents | Organolithium reagents are extremely sensitive to moisture and protic impurities. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be anhydrous. |
| Incorrect Reaction Temperature | The lithium-halogen exchange is typically very fast, even at low temperatures. However, if the temperature is too low, the reaction rate may be significantly reduced. Maintain a strict reaction temperature, typically -78 °C, using a dry ice/acetone bath. Ensure the internal temperature does not rise significantly during the addition of n-BuLi. |
| Poor Quality Starting Material | Impurities in the this compound can quench the organolithium reagent. Ensure the starting material is pure and dry before use. |
| Insufficient Equivalents of n-BuLi | Based on the titration, ensure you are using at least one equivalent of n-BuLi. It is common to use a slight excess (e.g., 1.05-1.1 equivalents) to compensate for any minor impurities. |
Issue 2: Low Yield of the Desired Product
Even with complete conversion of the starting material, the yield of the desired product can be compromised by side reactions.
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Lithiated Intermediate | The generated aryllithium species is highly reactive and can undergo various side reactions if not trapped efficiently with the electrophile. Ensure the electrophile is added promptly after the lithiation is complete. |
| Protonation of the Lithiated Intermediate | The aryllithium intermediate is a strong base and can be protonated by any acidic protons present in the reaction mixture, including from the solvent (e.g., THF) if the temperature is allowed to rise. Maintain a low temperature throughout the reaction and quenching process. |
| Reaction with Butyl Bromide | The lithium-halogen exchange generates one equivalent of butyl bromide, which can potentially react with the aryllithium intermediate. This is generally less of a concern at very low temperatures where the rate of this side reaction is slow. |
| Incorrect Quenching Procedure | The addition of the electrophile should be done at low temperature to ensure a clean and efficient reaction. Adding the electrophile too quickly or at a higher temperature can lead to the formation of byproducts. |
Issue 3: Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of undesired byproducts.
| Potential Cause | Troubleshooting Steps |
| Ortho-metalation (Proton Abstraction) | In addition to lithium-halogen exchange, n-BuLi can act as a base and deprotonate the aromatic ring, a process known as ortho-metalation. The fluorine and propoxy groups are ortho-directing groups, which can lead to a mixture of lithiated species.[1][2] To favor lithium-halogen exchange over ortho-metalation, use a non-coordinating solvent like diethyl ether or toluene instead of THF, and maintain a very low temperature (-78 °C or lower). |
| Benzyne Formation | The lithiated intermediate can potentially eliminate lithium fluoride to form a reactive benzyne intermediate, which can then be trapped by various species in the reaction mixture, leading to a complex product mixture. This is more likely to occur if the reaction temperature is allowed to warm up. |
| Reaction with Solvent | At temperatures above -78 °C, n-BuLi can react with THF, leading to the formation of ethylene and the enolate of acetaldehyde.[3] This consumes the reagent and can introduce impurities. |
Frequently Asked Questions (FAQs)
Q1: At what position does the lithiation of this compound occur?
A1: The primary reaction expected is a lithium-halogen exchange, where the bromine atom is replaced by lithium. This is because the carbon-bromine bond is significantly weaker than the carbon-fluorine and carbon-hydrogen bonds, and lithium-halogen exchange is generally a very fast process at low temperatures.[4] However, ortho-metalation directed by the fluoro and propoxy groups can be a competing reaction. The propoxy group is a stronger ortho-directing group than fluorine, so deprotonation would be expected to occur at the position ortho to the propoxy group and meta to the bromine.
Q2: What is the optimal temperature for this reaction?
A2: The lithiation of aryl bromides is typically carried out at or below -78 °C (a dry ice/acetone bath).[5] This low temperature is crucial to minimize side reactions such as ortho-metalation, reaction with the solvent (THF), and benzyne formation.
Q3: Which solvent is best for this reaction?
A3: Tetrahydrofuran (THF) is a common solvent for lithiation reactions as it solvates the organolithium species well. However, to minimize the competing ortho-metalation, a less coordinating solvent such as diethyl ether or toluene can be advantageous.[6] The choice of solvent can significantly impact the reaction's outcome.
Q4: How can I confirm that the lithiation was successful before adding the electrophile?
A4: A common method is to take a small aliquot of the reaction mixture and quench it with a deuterated source, such as deuterated water (D₂O) or deuterated methanol (MeOD). Analysis of the resulting crude product by ¹H NMR or mass spectrometry can confirm the incorporation of deuterium, which indicates the formation of the aryllithium intermediate.
Q5: What are some common electrophiles that can be used to trap the aryllithium intermediate?
A5: A wide variety of electrophiles can be used, including aldehydes, ketones, esters, carbon dioxide (to form a carboxylic acid), alkyl halides, and silyl halides. The choice of electrophile will depend on the desired final product.
Experimental Protocols
General Protocol for the Lithiation of this compound
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Anhydrous solvent (e.g., THF, diethyl ether, or toluene)
-
Electrophile
-
Dry ice/acetone bath
-
Inert gas (Nitrogen or Argon)
-
Flame-dried glassware
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the flask with the inert gas for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous solvent and this compound (1.0 equivalent) via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the freshly titrated n-BuLi solution (1.05-1.1 equivalents) dropwise to the stirred solution over a period of 20-30 minutes. Monitor the internal temperature to ensure it remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Slowly add the electrophile (1.1-1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Workup: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
// Nodes Start [label="Start: Failed Lithiation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_nBuLi [label="Check n-BuLi Activity\n(Titrate)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Moisture [label="Ensure Anhydrous Conditions\n(Flame-dry glassware, dry solvents)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Verify Reaction Temperature\n(-78 °C)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Check Starting Material Purity", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Lithiation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_nBuLi [label="Inactive Reagent?"]; Start -> Check_Moisture [label="Moisture Present?"]; Start -> Check_Temp [label="Incorrect Temp?"]; Start -> Check_Purity [label="Impure Substrate?"]; Check_nBuLi -> Success [label="Resolved"]; Check_Moisture -> Success [label="Resolved"]; Check_Temp -> Success [label="Resolved"]; Check_Purity -> Success [label="Resolved"]; } .dot Caption: Troubleshooting workflow for failed lithiation.
// Nodes Lithiation [label="Lithiation of this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Li_Halogen_Exchange [label="Lithium-Halogen Exchange\n(Desired Pathway)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ortho_Metalation [label="Ortho-metalation\n(Side Reaction)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzyne_Formation [label="Benzyne Formation\n(Side Reaction)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent_Reaction [label="Reaction with Solvent\n(Side Reaction)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired_Product [label="Desired Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Lithiation -> Li_Halogen_Exchange; Lithiation -> Ortho_Metalation; Lithiation -> Benzyne_Formation; Lithiation -> Solvent_Reaction; Li_Halogen_Exchange -> Desired_Product; Ortho_Metalation -> Byproducts; Benzyne_Formation -> Byproducts; Solvent_Reaction -> Byproducts; } .dot Caption: Potential reaction pathways during lithiation.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehalogenation Byproducts in Palladium-Catalyzed Reactions of 2-Bromo-4-fluoro-1-propoxybenzene
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of dehalogenation byproducts, specifically focusing on reactions involving 2-Bromo-4-fluoro-1-propoxybenzene. As Senior Application Scientists, we provide this guide based on established mechanistic principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the undesired formation of 4-fluoro-1-propoxybenzene.
Q1: What is hydrodehalogenation and why is it a significant problem?
Hydrodehalogenation is a side reaction in which the bromine atom on your starting material, this compound, is replaced by a hydrogen atom, yielding 4-fluoro-1-propoxybenzene. This is a common byproduct in palladium-catalyzed cross-coupling reactions.[1] It is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate due to similar physical properties.[2]
Q2: What are the primary sources of the hydride (H⁻) that causes this dehalogenation?
The palladium catalyst can form a palladium-hydride (Pd-H) intermediate, which is the key species responsible for hydrodehalogenation.[3] This intermediate can be generated from several sources within your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, NaOEt) are well-known hydride sources.[4]
-
Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) or even residual water can be oxidized by the palladium center to generate Pd-H species.[5][6]
-
Reagents: In some cases, reagents like boronic acids or amines can contribute to the formation of hydride intermediates.
Q3: How can I detect and quantify the 4-fluoro-1-propoxybenzene byproduct?
Accurate detection is crucial for troubleshooting.
-
Mass Spectrometry (MS): Analysis of the crude reaction mixture by GC-MS or LC-MS will show a peak corresponding to the molecular weight of the dehalogenated product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. You will observe the appearance of a new aromatic proton signal in the region where the bromine atom was previously located, coupled to the adjacent fluorine and proton.[4]
-
Chromatography (HPLC/GC): A well-developed HPLC or GC method can separate the starting material, desired product, and the dehalogenated byproduct, allowing for quantification.[7][8] Using a pentafluorophenyl (PFP) column can be particularly effective for separating halogenated compounds from their dehalogenated analogs.[7]
Q4: Does the choice of palladium catalyst and ligand matter?
Absolutely. The catalyst system is critical. The electronic and steric properties of the phosphine ligand attached to the palladium center directly influence the rates of the desired productive steps (reductive elimination of the product) versus the undesired dehalogenation pathway.[5] Bulky, electron-rich phosphine ligands often favor the desired reaction and can suppress dehalogenation.[9][10]
In-Depth Troubleshooting Guide
Issue: Your palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound shows significant formation of the 4-fluoro-1-propoxybenzene byproduct.
This guide provides a systematic approach to diagnose the cause and implement effective solutions.
Step 1: Systematic Analysis of Reaction Components
Carefully review every component of your reaction. The table below outlines potential causes related to each component and suggests corrective actions.
| Component | Potential Cause for Dehalogenation | Recommended Action & Rationale |
| Substrate | Impurities in this compound. | Ensure high purity of the starting material. Impurities can sometimes interfere with the catalytic cycle. |
| Catalyst/Ligand | Suboptimal ligand choice. Ligands that are not bulky or electron-rich may not sufficiently accelerate reductive elimination.[11] | Screen a panel of ligands. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the desired coupling over dehalogenation. Using a pre-catalyst (e.g., XPhos Pd G2/G3) can also ensure the efficient formation of the active catalytic species.[9][12] |
| Base | Use of strong alkoxide or hydroxide bases (e.g., NaOtBu, KOtBu, NaOH). These are known to be potential hydride sources.[4] | Switch to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] These are less likely to generate palladium-hydride species. The choice of base can be critical, and screening may be necessary. |
| Solvent | Use of protic solvents (e.g., alcohols, water) or polar aprotic solvents (e.g., DMF) that can act as a hydride source.[13] | Switch to anhydrous aprotic solvents like dioxane, THF, or toluene.[5] While some water is often necessary for Suzuki couplings, minimize its amount and ensure all other solvents are rigorously dried. |
| Temperature | Reaction temperature is too high. High temperatures can accelerate side reactions, including dehalogenation.[4][12] | Run the reaction at the lowest effective temperature. Start with a lower temperature (e.g., 60-80 °C) and only increase if the desired reaction is too slow. |
| Reaction Time | Prolonged reaction time. Once the desired reaction is complete, continued heating can lead to product degradation and increased byproduct formation.[4] | Monitor the reaction closely by TLC, GC, or LC-MS. Work up the reaction as soon as the starting material is consumed. |
| Additives | Absence of additives that could suppress dehalogenation. | In some cases, the addition of bromide salts has been found to suppress dehalogenation, although the mechanism is not always fully understood.[4] |
Step 2: Logical Troubleshooting Workflow
If you are facing high levels of dehalogenation, follow this decision-making workflow to systematically optimize your reaction conditions.
Caption: A troubleshooting workflow for minimizing dehalogenation.
Mechanistic Insights: The Competing Pathways
Understanding the underlying mechanism is key to rational problem-solving. A palladium-catalyzed cross-coupling reaction has a desired productive cycle. However, a competing catalytic cycle is responsible for the formation of the dehalogenated byproduct.
The critical juncture is the Ar-Pd(II)-X intermediate formed after oxidative addition. From this point, the reaction can either proceed through the desired pathway (transmetalation followed by reductive elimination) or divert to the undesired hydrodehalogenation pathway. The latter occurs if a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group to release the dehalogenated arene.[1][3]
Caption: Catalytic cycles for desired coupling vs. dehalogenation.
Experimental Protocols
Protocol 1: Example Suzuki Coupling Prone to Dehalogenation
This protocol uses conditions known to favor the formation of the dehalogenated byproduct and can serve as a baseline for comparison.
-
Materials:
-
This compound (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (2 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous ethanol, followed by Pd(PPh₃)₄.[4]
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
Monitor reaction progress by GC-MS to observe the ratio of desired product to the dehalogenated byproduct.
-
Protocol 2: Optimized Suzuki Coupling to Minimize Dehalogenation
This protocol incorporates best practices to suppress the formation of 4-fluoro-1-propoxybenzene.
-
Materials:
-
This compound (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 pre-catalyst (0.02 mmol)[9]
-
Potassium Phosphate (K₃PO₄) (2 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium phosphate.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.[9]
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by GC-MS.[4]
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 3: Analytical Method for Product Quantification
A general procedure for analyzing the reaction mixture.
-
Instrumentation: UHPLC with DAD and a high-resolution mass spectrometer (HRMS) or a GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]
-
Column: For HPLC, a pentafluorophenyl (PFP) or C18 column is recommended.[7][8] For GC, a standard non-polar column (e.g., DB-5ms) is suitable.
-
Mobile Phase (HPLC): A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Oven Program (GC): A temperature ramp from 50 °C to 250 °C at 10-20 °C/min.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile for HPLC, ethyl acetate for GC) and filter before injection.
-
Quantification: Calculate the relative percentages of starting material, desired product, and the dehalogenated byproduct based on their peak areas. For accurate quantification, use certified reference standards to create calibration curves.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
optimizing reaction temperature for cross-coupling of 2-Bromo-4-fluoro-1-propoxybenzene
Topic: Optimizing Reaction Temperature for Cross-Coupling of 2-Bromo-4-fluoro-1-propoxybenzene
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for optimizing reaction temperature in palladium-catalyzed cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a cross-coupling reaction with an aryl bromide like this compound?
A1: A general starting point for temperature optimization depends on the specific type of cross-coupling reaction. For Suzuki-Miyaura reactions, a good starting temperature is often around 80 °C.[1] Heck reactions may require higher temperatures, typically in the range of 100-140 °C, while Sonogashira couplings can sometimes proceed at lower temperatures, from room temperature to 60 °C.[2][3] It is rare for these couplings to be efficient at ambient temperature.[1][4]
Q2: How does reaction temperature affect the catalyst and overall yield?
A2: Temperature is a critical parameter. Increasing the temperature can improve reaction rates and conversion; however, excessively high temperatures can lead to detrimental effects.[1] Elevated temperatures (>100-110 °C) can cause the palladium catalyst to decompose and precipitate as "palladium black," which significantly reduces catalytic activity and lowers the yield.[1][4] High temperatures can also increase the likelihood of side reactions such as dehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partner.[3][5]
Q3: My reaction is not proceeding at the recommended starting temperature. What should I do?
A3: If you observe low or no conversion of your starting material, insufficient temperature is a likely cause. You should consider incrementally increasing the reaction temperature, for example, in 10-20 °C intervals.[6] It is crucial to monitor the reaction progress at each new temperature using techniques like TLC or LC-MS to find the optimal point before catalyst decomposition or byproduct formation becomes significant.
Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A4: The formation of palladium black is a visual indicator of catalyst decomposition, which is often caused by the reaction temperature being too high.[1][4] To prevent this, you should run the reaction at a lower temperature. Additionally, the choice of ligand is crucial; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) species, making the catalyst more robust and less prone to decomposition at elevated temperatures.[5][7]
Q5: Can microwave heating be used to optimize the reaction temperature?
A5: Yes, microwave irradiation is an effective method for rapidly heating reactions and can significantly shorten reaction times.[8] It allows for precise temperature control and can be a valuable tool for screening conditions. For example, some Suzuki reactions can be completed in as little as 10 minutes at 120 °C under microwave conditions.[8]
Troubleshooting Guide: Low Yield and Byproduct Formation
This section provides guidance for common issues related to temperature optimization during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
Potential Cause: The reaction temperature is too low to overcome the activation energy for the oxidative addition step, which can be challenging for electron-rich aryl bromides.
-
Recommended Actions:
-
Increase Temperature: Incrementally raise the temperature by 10-20 °C and monitor the reaction progress.
-
Screen Solvents: A higher-boiling point solvent may be required to reach the optimal temperature. Common choices include toluene, dioxane, or DMF.[9]
-
Optimize Ligand: Ensure you are using a suitable ligand. Bulky, electron-rich ligands can facilitate the oxidative addition step, potentially allowing the reaction to proceed at a lower temperature.[7]
-
Issue 2: Significant Byproduct Formation (Dehalogenation)
-
Symptom: Mass spectrometry analysis reveals the presence of 4-fluoro-1-propoxybenzene, where the bromine atom has been replaced by a hydrogen.
-
Potential Cause: The reaction temperature is too high, promoting palladium hydride species that lead to hydrodehalogenation.[3]
-
Recommended Actions:
-
Lower Temperature: Reduce the reaction temperature. A longer reaction time at a lower temperature is often preferable to a short time at a high temperature.[5]
-
Use Aprotic Solvents: Avoid protic solvents like alcohols, which can be hydride donors. Toluene or dioxane are better choices.[5]
-
Optimize Base: The choice of base can influence the formation of hydride species. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.[5]
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
-
Symptom: The reaction mixture turns black with a visible precipitate.
-
Potential Cause: The reaction temperature is too high, causing the active Pd(0) catalyst to agglomerate and precipitate.[1][4]
-
Recommended Actions:
-
Reduce Temperature: This is the most critical step. Find the highest temperature at which the catalyst remains soluble and active.
-
Use Stabilizing Ligands: Employ bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to create a more stable catalytic complex that is less prone to decomposition.[7]
-
Consider a Pd(II) Pre-catalyst: While the active catalyst is Pd(0), starting with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that is reduced in situ can sometimes provide better results than using a less stable Pd(0) source directly.[10]
-
Data Presentation
Table 1: Typical Temperature Ranges for Common Cross-Coupling Reactions.
| Cross-Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura | Room Temperature - 120 °C | A good starting point is often 80-85 °C.[4] |
| Heck-Mizoroki | 50 °C - 140 °C | Generally requires higher temperatures than Suzuki couplings.[2][11] |
| Sonogashira | Room Temperature - 100 °C | Copper-free protocols may require slightly higher temperatures.[3][12] |
| Buchwald-Hartwig | Room Temperature - 120 °C | Highly dependent on the substrate and ligand combination. |
Table 2: Example of a Temperature Optimization Study for the Suzuki-Miyaura Coupling of this compound.
This is a hypothetical data table for illustrative purposes.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Room Temp (25) | 24 | < 5 | No significant reaction observed. |
| 2 | 60 | 12 | 45 | Slow conversion, starting material remains. |
| 3 | 80 | 8 | 88 | Good yield, clean reaction mixture. |
| 4 | 100 | 6 | 82 | Slight increase in byproduct formation noted by LC-MS. |
| 5 | 120 | 4 | 65 | Significant decomposition of catalyst to palladium black observed.[1] |
Experimental Protocols
General Protocol for Temperature Optimization Screening (Suzuki-Miyaura Coupling)
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester coupling partner (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add an appropriate volume of a degassed solvent (e.g., toluene or dioxane) to achieve a suitable concentration (e.g., 0.1 M).[9] Ensure all solvents have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles to prevent oxygen-driven side reactions.[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas at least three times.
-
Heating: Place the reaction vessel in a pre-heated oil bath or heating block set to the first desired temperature (e.g., 60 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Data Collection: Record the conversion or yield at specific time points.
-
Iteration: Repeat the experiment at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimal conditions that provide the best balance of reaction rate, yield, and purity.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1016889-72-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [repository.kaust.edu.sa]
Technical Support Center: Purification of 2-Bromo-4-fluoro-1-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-fluoro-1-propoxybenzene reaction products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Aqueous Work-up
| Possible Cause | Suggested Solution |
| Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if the pH is not optimal. | Ensure the aqueous layer is extracted multiple times (at least 3x) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Combine the organic extracts to maximize product recovery. |
| Emulsion Formation: The presence of unreacted base or salts can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product. | To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent with a different polarity. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation. |
| Product Volatility: Although not highly volatile, some product loss can occur during solvent removal under reduced pressure, especially if excessive heat is applied. | Use a rotary evaporator with a controlled water bath temperature (typically not exceeding 40-50 °C). Ensure the vacuum is not too high initially. |
Problem 2: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice: The chosen solvent may dissolve impurities as well as the product at both high and low temperatures, leading to co-crystallization. | An ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature. For this compound, consider solvents such as ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate. Perform small-scale solvent screening to identify the optimal system. |
| "Oiling Out": The product may separate from the solution as a liquid (oil) rather than a solid, especially if the solution is supersaturated or cooled too quickly. | If oiling out occurs, reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a pure crystal of the product can also induce proper crystallization. |
| Presence of Persistent Impurities: Some impurities may have very similar solubility profiles to the desired product. | If recrystallization alone is insufficient, consider a preliminary purification step such as column chromatography to remove the closely related impurities before a final recrystallization. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Eluent System: The eluent may be too polar, causing all components to elute quickly with little separation, or not polar enough, resulting in very slow elution of the product. | Develop an optimal eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.25-0.35 for this compound. A good starting point for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). |
| Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands and poor separation. | As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel used for packing the column. |
| Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation. | Ensure the silica gel is packed uniformly as a slurry in the initial eluent. The column should be perfectly vertical. A layer of sand at the top of the silica gel can help prevent disturbance when adding the eluent. |
| Co-eluting Impurities: Some impurities may have a very similar polarity to the product, making separation by standard silica gel chromatography challenging. | Consider using a different stationary phase, such as alumina, or employing a gradient elution where the polarity of the eluent is gradually increased during the separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude reaction mixture of this compound synthesized via Williamson ether synthesis?
A1: The most common impurities include:
-
Unreacted 2-bromo-4-fluorophenol: The starting phenol is a common impurity if the reaction does not go to completion.
-
Unreacted propyl bromide (or other propyl halide): The starting alkylating agent may be present if used in excess.
-
Propene: Formed as a byproduct of an E2 elimination side reaction, especially if a strong, sterically hindered base is used or if the reaction is heated too aggressively.
-
Residual base: Depending on the reaction conditions, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) may be present.
-
Dialkylated product: In some cases, though less common with phenols, O-alkylation can be followed by C-alkylation of the aromatic ring.
Q2: How can I effectively remove the unreacted 2-bromo-4-fluorophenol?
A2: Unreacted 2-bromo-4-fluorophenol can be efficiently removed by washing the organic layer with an aqueous base solution, such as 5-10% sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), during the aqueous work-up. The acidic phenol will be deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer.
Q3: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of the reaction mixture?
A3: A good starting point for TLC analysis is a mixture of non-polar and polar solvents. For this compound, a mixture of hexanes and ethyl acetate is recommended. Start with a ratio of 9:1 (hexanes:ethyl acetate) and adjust the polarity as needed to achieve good separation of the spots. The product, being an ether, will be less polar than the starting phenol.
Q4: My purified product is a colorless oil, but it turns yellow upon standing. What is the cause and how can I prevent this?
A4: Aryl halides and ethers can be susceptible to slow oxidation or degradation upon exposure to air and light, which can lead to the formation of colored impurities. To prevent discoloration, store the purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator or freezer. Protecting it from light by using an amber-colored vial is also recommended.
Q5: What is the expected yield and purity of this compound after purification?
A5: The expected yield and purity can vary depending on the reaction scale and the purification method used. The following table provides typical values:
| Purification Method | Typical Purity (by GC or NMR) | Typical Yield |
| Recrystallization | >99% | 60-80% |
| Column Chromatography | >98% | 70-90% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Visualize the spots under UV light. The product should have a higher Rf value than the starting phenol. Adjust the solvent system to achieve an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Select an appropriately sized chromatography column.
-
Prepare a slurry of silica gel in the chosen eluent (the same solvent system determined by TLC).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC, spotting each fraction on a new plate.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling. If no crystals form, the solvent is too good. If the product is insoluble even when hot, the solvent is not suitable. A mixed solvent system (e.g., ethanol/water) can also be tested.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the product just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-4-fluoro-1-propoxybenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 2-Bromo-4-fluoro-1-propoxybenzene.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a common issue. For a substrate like this compound, several factors could be at play:
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures or with extended reaction times. This is a visible sign of catalyst decomposition.[1]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, can be sensitive to air, moisture, and high temperatures, leading to their degradation and subsequent catalyst deactivation.
-
Incomplete Reduction of Pd(II) to Pd(0): Many reactions start with a Pd(II) precatalyst which needs to be reduced in situ to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle will not proceed effectively.
-
Substrate or Reagent Impurities: Impurities in your this compound, boronic acid/ester, amine, or base can act as catalyst poisons. Common poisons include sulfur or other halogenated compounds.[3][4][5]
-
Side Reactions: Unwanted side reactions can consume the catalyst or generate species that inhibit the catalytic cycle.
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and what should I do?
A2: The black precipitate is most likely palladium black, an inactive, aggregated form of palladium.[1] Its formation indicates that the palladium catalyst is no longer effectively stabilized by the ligand. To mitigate this:
-
Ensure Strict Anaerobic Conditions: Thoroughly degas your solvent and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[1]
-
Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands, which are known to stabilize the catalyst and prevent aggregation.[1]
-
Control the Temperature: Avoid excessively high temperatures, as they can accelerate catalyst decomposition. It may be beneficial to run the reaction at a more moderate temperature for a longer duration.[1]
Q3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields. How can I troubleshoot this?
A3: Low yields in Suzuki-Miyaura couplings can stem from several issues beyond catalyst deactivation. Consider the following:
-
Base Selection: The choice and quality of the base are critical. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[6] Ensure the base is finely powdered and dry. For some anhydrous couplings with K₃PO₄, a small amount of water may be required to facilitate the reaction.[7]
-
Ligand Choice: The electronic and steric properties of your substrate may require a specific ligand. For an electron-rich aryl bromide, a more electron-rich phosphine ligand could facilitate the oxidative addition step.[7] Consider screening different phosphine ligands.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh, high-quality boronic acid.
Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What are the common challenges?
A4: Buchwald-Hartwig aminations can be sensitive to the choice of catalyst, ligand, and base.
-
Catalyst System: First-generation catalyst systems are often not effective for coupling primary amines due to competing hydrodehalogenation.[8] Consider using more advanced catalyst systems with sterically hindered ligands.
-
Base Strength: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[9] However, the base must be compatible with other functional groups in your molecules.
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. Toluene, dioxane, and THF are commonly used.[9]
Troubleshooting Guides
Guide 1: Low or No Conversion
| Symptom | Potential Cause | Recommended Action |
| Reaction does not start or is very slow from the beginning. | Inefficient oxidative addition. | Use bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs). Increase catalyst loading.[1] |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider a more active precatalyst.[10] | |
| Poor quality reagents. | Ensure all reagents (substrate, coupling partner, base, solvent) are pure and dry. | |
| Reaction starts but stalls after some time. | Catalyst decomposition (formation of palladium black). | Ensure strict anaerobic conditions. Use stabilizing ligands. Consider a lower reaction temperature.[1] |
| Product inhibition. | Try diluting the reaction mixture or using a different solvent. |
Guide 2: Formation of Byproducts
| Symptom | Potential Cause | Recommended Action |
| Significant amount of homocoupling product of the boronic acid (in Suzuki reactions). | Inefficient transmetalation or premature reductive elimination. | Optimize the base and solvent. Lowering the reaction temperature may help. |
| Formation of hydrodehalogenated product (propoxy-fluorobenzene). | Competing hydrodehalogenation pathway. | This can be prevalent with certain catalyst systems and primary amines in Buchwald-Hartwig aminations.[8] Screen different ligands and bases. |
| Unidentified impurities. | Decomposition of starting materials or reagents. | Verify the stability of your starting materials and reagents under the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, often with a small amount of water).[6]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration (Illustrative)
While in-situ regeneration is often not feasible, ex-situ methods can be employed for heterogeneous catalysts. The following is a general illustration and may require significant optimization.
-
Catalyst Recovery: After the reaction, filter the solid catalyst (e.g., Pd on carbon).
-
Washing: Wash the catalyst with a solvent like chloroform and glacial acetic acid with stirring and sonication to remove adsorbed organic species.[11]
-
Thermal Treatment: Thermally treat the washed catalyst in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 550-700 °C) to remove volatile carbon-containing materials.[12]
-
Oxidative Treatment: Follow with a controlled oxidation step by introducing a small amount of air into the inert gas stream at a high temperature to burn off more stubborn carbonaceous deposits.[12]
-
Reduction: Reduce the oxidized catalyst in a stream of hydrogen gas to regenerate the active metallic sites.
Note: The feasibility and effectiveness of regeneration depend heavily on the nature of the catalyst deactivation.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. What Is 'Catalyst Poisoning' and How Does It Relate to Fuel Additives? → Learn [pollution.sustainability-directory.com]
- 5. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 12. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Managing Steric Hindrance in Derivatives of 2-Bromo-4-fluoro-1-propoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving derivatives of 2-Bromo-4-fluoro-1-propoxybenzene. The presence of the ortho-propoxy group in this substrate introduces significant steric bulk, which can impede common cross-coupling reactions. This resource offers strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance caused by the propoxy group at the ortho position to the bromine atom. This bulkiness can hinder the approach of the palladium catalyst and the coupling partner, slowing down or inhibiting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Q2: Which palladium-catalyzed cross-coupling reactions are most affected by this steric hindrance?
A2: Reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and other similar cross-coupling reactions that rely on the formation of a bond at the bromine-substituted carbon are significantly impacted. The steric clash can lead to low yields, slow reaction rates, and the formation of side products.
Q3: What is the first step in troubleshooting a low-yielding Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?
A3: The initial step should be a thorough assessment of your reaction setup. This includes verifying the quality and purity of your reagents (aryl halide, boronic acid/amine, base, and solvent), ensuring an inert atmosphere to prevent catalyst deactivation, and confirming the activity of your palladium catalyst and ligand.[1][2] Using a fresh batch of catalyst and ligand, and ensuring solvents are anhydrous and degassed, can often resolve issues.[3]
Q4: Can I use standard phosphine ligands like triphenylphosphine (PPh₃) for these reactions?
A4: While triphenylphosphine is a common ligand, it is often not effective for sterically hindered substrates like this compound. Bulky, electron-rich phosphine ligands are generally required to promote the reaction. These ligands stabilize the catalytic species and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Q5: Are there alternatives to palladium-catalyzed reactions for functionalizing this molecule?
A5: Yes, ortho-lithiation followed by borylation can be a viable alternative strategy. This involves deprotonation at the position ortho to the propoxy group (if available and not blocked) using a strong lithium base, followed by quenching with a boron electrophile. This creates a boronic ester derivative that can then be used in subsequent Suzuki-Miyaura coupling reactions. However, directing group effects and potential side reactions need to be carefully considered.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
This is a frequent issue when dealing with sterically hindered aryl bromides. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3).[1] | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can degrade over time. Precatalysts can offer more consistent results.[1] |
| Inefficient Ligand | Switch to a bulkier, more electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.[2] | These ligands are designed to promote oxidative addition and reductive elimination with sterically demanding substrates.[2] |
| Inappropriate Base | Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2] | A stronger base can facilitate the transmetalation step, which can be a rate-limiting step in the catalytic cycle.[6] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. Temperatures in the range of 80-110 °C are common for these types of couplings.[2] | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. |
| Solvent Effects | Ensure the use of anhydrous and thoroughly degassed solvents. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a small amount of water.[7] | Oxygen can lead to catalyst deactivation and the formation of unwanted side products.[1] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Similar to Suzuki-Miyaura coupling, steric hindrance poses a significant challenge for C-N bond formation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Ligand | Employ bulky biaryl phosphine ligands like BrettPhos, RuPhos, or AdBrettPhos. A ligand screening is highly recommended.[8] | The choice of ligand is critical for the success of Buchwald-Hartwig aminations, especially with challenging substrates.[9][10] |
| Incorrect Base | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[11] | The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.[12][13] |
| Catalyst Inhibition | Ensure high purity of the amine coupling partner. Some impurities can act as catalyst poisons. | Contaminants can coordinate to the palladium center and inhibit its catalytic activity. |
| Reaction Conditions | Optimize reaction temperature and time. These reactions are typically run at elevated temperatures (80-110 °C).[14] | Sufficient thermal energy is often required to drive the reaction to completion. |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for your specific coupling partners and reaction scale.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Key Processes
To aid in understanding the experimental challenges and solutions, the following diagrams illustrate the catalytic cycles and a general workflow for troubleshooting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions Involving 2-Bromo-4-fluoro-1-propoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the regioselectivity of reactions involving 2-Bromo-4-fluoro-1-propoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in cross-coupling reactions with this compound?
A1: The regioselectivity of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the competition between the C-Br and C-F bonds for oxidative addition to the palladium catalyst. The C-Br bond is significantly more reactive than the C-F bond, leading to preferential coupling at the C2 position. Key factors that fine-tune this selectivity include:
-
Catalyst and Ligand Choice: Bulky phosphine ligands can enhance selectivity by sterically hindering approach to the more crowded ortho position relative to the fluorine.[1]
-
Reaction Temperature: Lower temperatures generally favor higher selectivity, as the energy difference between the two competing reaction pathways becomes more significant.
-
Base: The choice of base can influence the rate of both the desired and undesired reactions. Weaker bases may offer better control over regioselectivity.
Q2: How does the propoxy group influence the reactivity and regioselectivity of this compound?
A2: The propoxy group (-OPr) is an electron-donating group through resonance and weakly electron-withdrawing through induction. In electrophilic aromatic substitution reactions, it is a strong ortho, para-director. In the context of cross-coupling reactions, its electronic effect can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition. For directed ortho-metalation, the oxygen atom of the propoxy group can act as a directing group, facilitating lithiation at the adjacent C3 position.
Q3: Can I achieve selective reaction at the C-F bond of this compound?
A3: Selective activation of the C-F bond in the presence of a C-Br bond is extremely challenging in traditional palladium-catalyzed cross-coupling reactions due to the much higher bond strength of the C-F bond. Achieving such selectivity would require specialized catalysts and conditions, often involving nickel or other transition metals, and is not a standard transformation. For practical purposes, reactions will predominantly occur at the C-Br bond.
Troubleshooting Guides
Low Regioselectivity in Suzuki-Miyaura Coupling
Problem: Significant formation of the undesired product from coupling at the C-F position or other side reactions.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Decrease the reaction temperature in 10°C increments. Monitor the reaction progress by GC-MS or LC-MS to find the optimal balance between reaction rate and selectivity. |
| Inappropriate Ligand | Screen a variety of phosphine ligands. Start with bulky, electron-rich ligands such as SPhos or XPhos, which have been shown to improve yields and selectivity in challenging couplings.[2] |
| Incorrect Base | If using a strong base like Cs₂CO₃, try a weaker base such as K₂CO₃ or K₃PO₄. The choice of base can significantly impact the outcome of the reaction. |
| Catalyst Decomposition | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly prepared or high-purity catalyst and degassed solvents. |
Poor Yield in Buchwald-Hartwig Amination
Problem: Low conversion of this compound to the desired amine product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The amine substrate or product may be coordinating to the palladium center and inhibiting catalysis. The use of bidentate phosphine ligands like BINAP or DPPF can sometimes mitigate this issue.[1] |
| Steric Hindrance | The ortho-bromo and propoxy groups can create steric hindrance. Employing sterically demanding ligands such as Josiphos-type ligands may be beneficial. |
| Side Reactions | Hydrodebromination (replacement of bromine with hydrogen) can be a competing side reaction. Optimizing the ligand, base, and temperature can help minimize this pathway. |
| Amine Reactivity | If using a challenging amine (e.g., ammonia), consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[1] |
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. These should serve as a starting point, and optimization of specific parameters is recommended for best results.
Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol outlines the amination of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat to 80-110°C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Directed ortho-Metalation (DoM)
This protocol describes the lithiation of this compound at the C3 position, followed by quenching with an electrophile.
Reagents:
-
This compound (1.0 equiv)
-
s-BuLi or n-BuLi (1.1 equiv)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Electrophile (1.2 equiv)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Add the electrophile dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-4-fluoro-1-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-1-propoxybenzene. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its derivatives?
A1: this compound is an aromatic ether. Generally, aromatic ethers are soluble in a wide range of organic solvents such as ethers (diethyl ether, THF, dioxane), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene, benzene). Their solubility in polar aprotic solvents like DMF and DMSO is also typically good. Solubility in non-polar solvents like hexanes may be more limited, especially for more polar derivatives. The presence of the propoxy group increases its lipophilicity compared to its phenol precursor.[1]
Q2: What are the most common types of reactions where this compound is used?
A2: Given its structure as an aryl bromide, this compound is a versatile building block primarily used in various cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[2][3][4]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[5][6][7][8][9]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Grignard Reaction: Formation of a Grignard reagent by reaction with magnesium, which can then react with various electrophiles.[10][11][12][13][14]
-
Lithiation: Halogen-metal exchange to form an aryllithium species, which is a potent nucleophile.[15][16]
Q3: What are some potential side products to be aware of during reactions with this compound?
A3: In cross-coupling reactions, common side products can include:
-
Homocoupling: Dimerization of the starting aryl bromide or the coupling partner.[17]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom.
In organometallic reactions (Grignard, lithiation), side reactions can arise from:
-
Reaction with moisture or protic solvents: This will quench the organometallic reagent.
-
Wurtz-type coupling: Dimerization of the aryl halide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Issue 1: Persistent Emulsion During Aqueous Extraction
Symptoms:
-
A stable, cloudy layer forms between the organic and aqueous phases, making separation difficult.
-
The volume of the interface layer is significant.
Possible Causes:
-
Presence of polar, high molecular weight byproducts or starting materials.
-
Use of chlorinated solvents like dichloromethane.
-
Strongly basic aqueous solutions.
Solutions:
| Solution | Detailed Protocol |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. Gently rock the funnel to mix. |
| Filtration through Celite® | If the emulsion is caused by fine solid particles, filter the entire mixture through a pad of Celite®. Wash the Celite® pad with the organic solvent to ensure complete recovery of the product. |
| Solvent Evaporation | If the reaction solvent is relatively volatile (e.g., THF, diethyl ether), remove it under reduced pressure. Then, redissolve the residue in a less polar extraction solvent (e.g., ethyl acetate) and perform the aqueous wash.[18] |
| Addition of a Different Solvent | Add a small amount of a different organic solvent to change the overall polarity of the organic phase. For example, adding some toluene or hexanes to an ethyl acetate extraction. |
| Centrifugation | For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers. |
Issue 2: Incomplete Removal of Palladium Catalyst
Symptoms:
-
The organic layer remains dark or black after filtration.
-
The isolated product is contaminated with a fine black powder (palladium black).
-
The product appears as a dark oil or solid.
Possible Causes:
-
The palladium catalyst is finely dispersed or partially soluble in the organic phase.
-
The filter aid (e.g., Celite®) was not packed properly.
Solutions:
| Solution | Detailed Protocol |
| Filtration through Celite® | Prepare a 1-2 cm thick pad of Celite® in a fritted glass funnel. Wet the pad with the reaction solvent. Dilute the reaction mixture with a suitable solvent and filter it through the Celite® pad. Wash the pad thoroughly with the solvent to recover all the product. |
| Treatment with Activated Carbon | After initial filtration, add a small amount of activated carbon to the filtrate and stir for 15-30 minutes. The palladium catalyst will adsorb onto the surface of the carbon. Filter the mixture through a pad of Celite® to remove the carbon. Be aware that some product may also be adsorbed. |
| Aqueous Wash with Thiol Reagents | Wash the organic layer with a dilute aqueous solution of a thiol-containing compound like sodium thioglycolate or N-acetylcysteine. These will chelate the palladium and pull it into the aqueous phase. |
| Silica Gel Chromatography | As a final purification step, column chromatography on silica gel is often very effective at removing residual palladium, which typically remains at the top of the column. |
Experimental Protocols
Here are detailed workup methodologies for common reactions involving this compound.
Protocol 1: Workup for a Suzuki-Miyaura Coupling Reaction
Reaction: this compound + Arylboronic acid
Typical Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF).
Procedure:
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Filtration (if necessary): If the reaction mixture contains a significant amount of solid precipitate (e.g., from the base), dilute with an organic solvent like ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.[19]
-
Quenching and Extraction:
-
Washing:
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[3][19]
Protocol 2: Workup for a Buchwald-Hartwig Amination Reaction
Reaction: this compound + Amine
Typical Reagents: Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane).[5][6][7][8][9]
Procedure:
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride to neutralize the strong base.
-
Extraction:
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer to a separatory funnel and add water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts.[2]
-
-
Washing: Wash the combined organic layers with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Workup for a Grignard Reaction
Reaction: Formation of the Grignard reagent from this compound and Mg, followed by reaction with an electrophile (e.g., CO₂, aldehyde, ketone).
Procedure:
-
Cooling and Quenching: After the reaction with the electrophile is complete, cool the reaction flask in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.[13][14]
-
Acidification (if necessary): If the product is a carboxylic acid (from quenching with CO₂), acidify the aqueous layer to a pH of ~2-3 with dilute HCl to protonate the carboxylate.[13]
-
Extraction:
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for emulsion formation during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. growingscience.com [growingscience.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Workup [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
NMR Analysis of 2-Bromo-4-fluoro-1-propoxybenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR spectral data for 2-Bromo-4-fluoro-1-propoxybenzene and its derivatives, offering insights into their structural features. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from the closely related analogue, 2-Bromo-4-fluoroanisole, to predict and understand the spectral characteristics of the target compound and its derivatives.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2-Bromo-4-fluoroanisole, which serves as a foundational model for interpreting the spectra of this compound. Predicted values for this compound are included to facilitate comparison. These predictions are based on established substituent effects in NMR spectroscopy.
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Protons (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Propoxy/Methoxy Protons (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 2-Bromo-4-fluoroanisole | 7.20-6.80 | m | 3.85 | s |
| This compound (Predicted) | ~7.25-6.85 | m | ~3.95 (α-CH₂) | t, J ≈ 6-7 Hz |
| ~1.80 (β-CH₂) | sextet, J ≈ 7 Hz | |||
| ~1.05 (γ-CH₃) | t, J ≈ 7.5 Hz |
Table 2: ¹³C NMR Spectral Data
| Compound | Aromatic Carbons (δ, ppm) | Propoxy/Methoxy Carbon (δ, ppm) |
| 2-Bromo-4-fluoroanisole | 158.0 (d, ¹JCF), 154.0, 118.0 (d, ²JCF), 116.0 (d, ²JCF), 113.0 (d, ³JCF), 112.0 | 56.5 |
| This compound (Predicted) | ~158.0 (d, ¹JCF), ~153.5, ~118.5 (d, ²JCF), ~116.5 (d, ²JCF), ~113.5 (d, ³JCF), ~112.5 | ~70.0 (α-CH₂), ~22.5 (β-CH₂), ~10.5 (γ-CH₃) |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample or use 1-2 drops of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][2]
-
To remove any particulate matter, filter the solution through a Pasteur pipette plugged with glass wool or a Kimwipe directly into a clean 5 mm NMR tube.[2]
-
Ensure the sample height in the NMR tube is adequate to be within the detection range of the instrument's receiver coil.[1]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.[2]
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR spectroscopy :
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR spectroscopy :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128-1024 or more) and potentially a longer relaxation delay (2-10 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak to its known chemical shift value. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromo-4-fluoro-1-propoxybenzene
An In-depth Analysis of 1H and 13C NMR Spectra and a Comparison with Alternative Analytical Techniques
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. For drug development professionals, a deep understanding of a molecule's three-dimensional architecture is the bedrock upon which its biological activity and safety profile are understood. This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-fluoro-1-propoxybenzene, a halogenated aromatic compound with potential applications in medicinal chemistry.
This technical guide, written from the perspective of a Senior Application Scientist, will not only dissect the theoretical NMR spectra of the title compound but will also provide a comparative overview of alternative analytical techniques. Furthermore, detailed, field-tested experimental protocols are included to ensure the reproducibility and integrity of the presented data.
The Molecular Blueprint: Predicted 1H and 13C NMR Spectral Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering an unparalleled window into the molecular structure of a compound in solution. The following sections provide a detailed prediction and interpretation of the 1H and 13C NMR spectra of this compound. These predictions are based on established principles of chemical shift theory, spin-spin coupling, and the known effects of substituents on aromatic systems.[1]
Predicted 1H NMR Spectrum
The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals in both the aromatic and aliphatic regions. The aromatic region will be characterized by a complex splitting pattern due to the interplay of proton-proton (H-H) and proton-fluorine (H-F) couplings.
Aromatic Region (δ 7.0-7.5 ppm):
The three protons on the benzene ring will give rise to three distinct signals. Their chemical shifts are influenced by the electronic effects of the bromo, fluoro, and propoxy substituents. The propoxy group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups.
-
H-6: This proton is ortho to the bromine atom and meta to the propoxy group. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent bromine. The signal will likely appear as a doublet of doublets, split by the neighboring H-5 and the fluorine atom at C-4.
-
H-5: This proton is ortho to the fluorine atom and meta to both the bromine and propoxy groups. Its signal is expected to be a doublet of doublets, split by H-6 and the fluorine atom.
-
H-3: This proton is ortho to the propoxy group and meta to the fluorine atom. The electron-donating nature of the propoxy group will shield this proton, causing it to appear at a relatively upfield chemical shift. The signal will likely be a doublet, split by the fluorine atom.
Aliphatic Region (δ 1.0-4.0 ppm):
The propoxy group will give rise to three distinct signals:
-
-OCH2-: A triplet, due to coupling with the adjacent methylene protons.
-
-CH2-: A sextet (or multiplet), resulting from coupling to the adjacent methyl and methylene protons.
-
-CH3: A triplet, due to coupling with the adjacent methylene protons.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | dd | 1H | H-6 |
| ~7.1 | dd | 1H | H-5 |
| ~7.0 | d | 1H | H-3 |
| ~3.9 | t | 2H | -OCH2- |
| ~1.8 | sextet | 2H | -CH2- |
| ~1.0 | t | 3H | -CH3 |
Predicted 13C NMR Spectrum
The 13C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents.
Aromatic Region (δ 100-160 ppm):
-
C-1 (ipso-propoxy): This carbon will be significantly deshielded by the attached oxygen atom.
-
C-2 (ipso-bromo): The carbon bearing the bromine atom will be shielded relative to an unsubstituted benzene ring.
-
C-4 (ipso-fluoro): The carbon attached to the fluorine atom will show a large downfield shift and will exhibit a large one-bond carbon-fluorine coupling constant (1JC-F).
-
C-3, C-5, C-6: These carbons will also show distinct signals, with their chemical shifts influenced by the combined electronic effects of the substituents.
Aliphatic Region (δ 15-70 ppm):
-
-OCH2-: The carbon directly attached to the oxygen will be the most downfield of the aliphatic carbons.
-
-CH2-: The middle carbon of the propyl chain.
-
-CH3: The terminal methyl carbon, which will be the most upfield signal in the spectrum.
Table 2: Predicted 13C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, 1JC-F ≈ 245 Hz) | C-4 |
| ~152 | C-1 |
| ~128 | C-6 |
| ~118 | C-5 |
| ~115 | C-3 |
| ~112 | C-2 |
| ~70 | -OCH2- |
| ~22 | -CH2- |
| ~10 | -CH3 |
A Comparative Analysis: NMR Spectroscopy vs. Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization of a molecule often relies on a combination of analytical techniques. This section provides a comparative overview of NMR with other common analytical methods for the analysis of halogenated organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Strengths: GC-MS offers exceptional sensitivity and is ideal for identifying and quantifying volatile and semi-volatile compounds.[2] The mass spectrum provides information about the molecular weight and fragmentation pattern, which can aid in structural identification. For halogenated compounds, the isotopic pattern of bromine (79Br and 81Br in a nearly 1:1 ratio) provides a characteristic signature in the mass spectrum.
-
Limitations: GC-MS does not provide detailed information about the connectivity of atoms within the molecule. Isomers can often have very similar mass spectra, making unambiguous identification challenging without authentic reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Strengths: LC-MS is suitable for the analysis of a wider range of compounds than GC-MS, including non-volatile and thermally labile molecules.[3] It offers high sensitivity and selectivity, particularly when using tandem mass spectrometry (MS/MS).
-
Limitations: Similar to GC-MS, LC-MS provides limited information about the specific arrangement of atoms.
Infrared (IR) Spectroscopy:
-
Strengths: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, one would expect to see characteristic absorptions for the C-O-C ether linkage, C-H bonds of the aromatic ring and alkyl chain, and C-Br and C-F bonds.
-
Limitations: IR spectroscopy provides limited information about the overall molecular structure and connectivity. It is generally used as a complementary technique to confirm the presence of specific functional groups.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and 3D structure. | Unambiguous structural elucidation. | Lower sensitivity compared to MS. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight and fragmentation pattern.[2][3] | High sensitivity and selectivity. | Limited information on atomic connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Rapid and non-destructive. | Limited information on overall structure. |
In essence, while MS and IR can provide valuable pieces of the structural puzzle, only NMR spectroscopy can provide the complete, detailed blueprint of the molecule's architecture.
Experimental Protocols for High-Quality NMR Data Acquisition
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and proper instrument setup. The following protocols are designed to ensure the generation of reliable and reproducible data.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl3) is a common choice for many organic compounds.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[6] Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[4] Avoid transferring any solid particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
Caption: Workflow for NMR sample preparation.
Protocol 2: 1H and 13C NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.[7]
-
-
1H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse-acquire sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
13C NMR Acquisition:
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C (typically several hundred to several thousand scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[8]
-
Integrate the peaks in the 1H spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both the 1H and 13C spectra.
-
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the ¹⁹F NMR Characterization of 2-Bromo-4-fluoro-1-propoxybenzene and Alternative Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 2-Bromo-4-fluoro-1-propoxybenzene, a key building block in medicinal chemistry, and its alternatives. The inclusion of fluorine atoms in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] Consequently, ¹⁹F NMR spectroscopy has become an indispensable tool for the characterization of fluorinated molecules in drug discovery and development.[2][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it a powerful technique for structural elucidation and monitoring chemical transformations.[2][4]
Performance Comparison of Fluorinated Aromatic Building Blocks
The utility of a fluorinated building block in a synthetic workflow is greatly enhanced by the ability to unambiguously track its incorporation and subsequent transformations. ¹⁹F NMR serves as a crucial analytical method for this purpose. This section compares the expected ¹⁹F NMR spectral parameters of this compound with commercially available, structurally related alternatives.
For comparison, we have selected three alternative fluorinated building blocks: 4-Fluoro-1-propoxybenzene, 2-Bromo-4-fluoroanisole, and 1-Bromo-3-fluoro-4-propoxybenzene. Anisole is used as a close analog where the propoxy group is replaced by a methoxy group, which should have a similar electronic effect. The positional isomer, 1-Bromo-3-fluoro-4-propoxybenzene, provides a direct comparison of how the relative positions of the substituents affect the ¹⁹F chemical shift.
| Compound | Structure | Predicted/Observed ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | ![]() | ~ -110 to -115 | Triplet of doublets | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz |
| 4-Fluoro-1-propoxybenzene | ![]() | -118.7 | Triplet of triplets | ³J(H-F) ≈ 9 Hz, ⁴J(H-F) ≈ 5 Hz |
| 2-Bromo-4-fluoroanisole | ![]() | -112.5 | Triplet of doublets | ³J(H-F) ≈ 8.5 Hz, ⁴J(H-F) ≈ 4.5 Hz |
| 1-Bromo-3-fluoro-4-propoxybenzene | ![]() | ~ -105 to -110 | Doublet of doublets | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 6-8 Hz |
Note: The predicted values for this compound and 1-Bromo-3-fluoro-4-propoxybenzene are based on the analysis of substituent effects on the ¹⁹F chemical shifts of related fluoroaromatic compounds. The multiplicity and coupling constants are predicted based on the expected spin-spin coupling with neighboring protons.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible ¹⁹F NMR data.
Sample Preparation:
-
Weighing the Sample: Accurately weigh 10-50 mg of the fluorinated compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the region of interest.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition:
-
Spectrometer: Use a high-resolution NMR spectrometer equipped with a fluorine-observe probe.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zgfhig' on Bruker instruments with inverse-gated proton decoupling for quantitative measurements).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the fluorinated compounds (e.g., -50 to -250 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for quantitative analysis. A typical value is 5-10 seconds.
-
Proton Decoupling: For simplified spectra showing only singlets for each fluorine environment, use broadband proton decoupling. To observe H-F couplings, acquire a proton-coupled ¹⁹F NMR spectrum.
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard.
-
Integration: Integrate the signals to determine the relative ratios of different fluorine environments.
Visualizing the Workflow and Comparative Logic
To provide a clearer understanding of the experimental process and the logic behind the comparison, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for ¹⁹F NMR characterization.
Caption: Logic for comparing ¹⁹F NMR data of fluorinated compounds.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Bromo-4-fluoro-1-propoxybenzene
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 2-Bromo-4-fluoro-1-propoxybenzene is critical for the synthesis of active pharmaceutical ingredients (APIs).[1][2] The impurity profile of such precursors can directly impact the quality, safety, and efficacy of the final drug product.[3] This guide provides a comparative overview of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against other viable analytical techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its precision, versatility, and ability to separate complex mixtures.[4][5] Particularly, Reversed-Phase HPLC (RP-HPLC) is well-suited for analyzing moderately polar to nonpolar compounds like this compound.[6] This method is compared with other analytical techniques such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), which also find applications in pharmaceutical analysis.[4][5][7]
Comparison of Analytical Methods
The selection of an analytical method depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and environmental impact. The following table summarizes a comparison between a developed RP-HPLC method and its alternatives for the purity analysis of this compound.
| Parameter | RP-HPLC | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase.[6] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a stationary phase.[7] | Separation based on differential migration of ions in an electric field.[5] |
| Typical Analytes | Broad range of non-volatile and thermally stable compounds.[4] | Volatile and thermally stable compounds.[4] | Chiral and achiral non-volatile compounds.[7] | Charged and polar small molecules and ions.[4] |
| Selectivity | High, tunable by mobile phase composition and stationary phase chemistry. | High, dependent on column stationary phase and temperature programming. | High, offers unique selectivity compared to LC and GC.[7] | Very high, based on charge-to-size ratio.[4] |
| Sensitivity (LOD/LOQ) | High (ng to pg range). | Very High (pg to fg range). | High (ng to pg range). | High (pg to fg range). |
| Analysis Time | 15-30 minutes. | 10-25 minutes. | 5-15 minutes. | 10-20 minutes. |
| Solvent Consumption | Moderate to High. | Low (gases). | Low (uses supercritical CO2).[7] | Very Low.[7] |
| Advantages | Robust, versatile, well-established, high resolution.[4] | High efficiency, excellent for residual solvents.[4] | Fast, reduced organic solvent use, "green" technique.[7] | High efficiency, minimal sample and solvent required.[4] |
| Limitations | Requires solvent disposal, not suitable for volatile compounds. | Requires analyte to be volatile and thermally stable. | Higher initial instrument cost. | Less robust for complex matrices, sensitive to sample matrix. |
Experimental Protocols
A detailed protocol for a developed RP-HPLC method for the purity analysis of this compound is provided below.
Optimized RP-HPLC Method
This method is designed to provide excellent separation of this compound from its potential process-related impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard by dissolving an accurately weighed amount in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution by dissolving an accurately weighed amount of the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Method Selection Logic Diagram
The decision to use a specific analytical method is based on a logical evaluation of the sample's properties and the analytical requirements.
Caption: Logic for Selecting an Analytical Method.
References
- 1. rroij.com [rroij.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
Navigating the Complexities of 2-Bromo-4-fluoro-1-propoxybenzene Synthesis: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures is paramount to ensuring the purity and integrity of synthesized compounds. This guide provides a comparative analysis of mass spectrometry techniques for monitoring the synthesis of 2-Bromo-4-fluoro-1-propoxybenzene, a key intermediate in various pharmaceutical and agrochemical applications. We delve into its expected fragmentation patterns and potential by-products, offering a roadmap for accurate reaction monitoring and impurity profiling.
The synthesis of this compound, while seemingly straightforward, can yield a variety of by-products that may complicate purification and compromise the quality of the final product. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as an indispensable tool for the real-time analysis of these complex reaction mixtures. This guide will explore the application of mass spectrometry to differentiate the target molecule from potential impurities, supported by detailed experimental protocols and data interpretation.
Predicted Mass Spectrometry Data
To effectively analyze a reaction mixture, it is crucial to predict the mass-to-charge ratios (m/z) of the target compound and its potential by-products. The molecular formula for this compound is C9H10BrFO, with a molecular weight of approximately 233.07 g/mol .[1] Due to the presence of bromine, the molecular ion peak will exhibit a characteristic M+2 isotope pattern with nearly equal intensity.
The following table summarizes the predicted m/z values for the molecular ion and key fragments of this compound and its potential by-products. These predictions are based on established fragmentation rules for ethers, aromatic compounds, and halogenated molecules.[2][3][4][5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | C9H10BrFO | 233.07 | 232/234 | 191/193, 173/175, 111, 43 | Target Molecule. M/M+2 pattern due to Bromine. |
| 2-Bromo-4-fluorophenol | C6H4BrFO | 190.99 | 190/192 | 111, 82 | Starting material or hydrolysis by-product. |
| 1-Propoxybenzene | C9H12O | 136.19 | 136 | 94, 77 | By-product from reaction with residual phenol. |
| 1,2-Dibromo-4-fluorobenzene | C6H3Br2F | 252.89 | 252/254/256 | 173/175, 94 | Potential impurity from starting materials. |
| 2,2'-Dibromo-4,4'-difluoro-1,1'-oxybisbenzene | C12H6Br2F2O | 380.98 | 380/382/384 | 190/192 | Potential dimerization by-product. |
| 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | 192.99 | 192/194 | 113 | Potential impurity from starting materials. |
Fragmentation Pathway of this compound
The fragmentation of this compound in a mass spectrometer is expected to follow predictable pathways, primarily involving cleavage of the ether bond and loss of the propyl group. The following diagram illustrates the likely fragmentation cascade.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds in reaction mixtures.
Objective: To separate and identify the components of a this compound reaction mixture.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.
Procedure:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) and the predicted fragmentation patterns to identify the target compound and any by-products.
-
Experimental Workflow
The following diagram outlines the logical flow of the GC-MS analysis for a this compound reaction mixture.
By employing the methodologies and understanding the fragmentation behaviors outlined in this guide, researchers can effectively monitor the synthesis of this compound, ensuring the quality and purity of this vital chemical intermediate. The combination of predictive data analysis and robust experimental protocols provides a powerful framework for navigating the complexities of modern synthetic chemistry.
References
A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-1-propoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-4-fluoro-1-propoxybenzene with other aryl halides in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The strategic placement of the bromo, fluoro, and propoxy substituents on the benzene ring imparts unique electronic and steric properties that influence its reactivity, making it a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and materials science.
The reactivity of aryl halides in these transformations is significantly influenced by the nature of the halogen, with the general trend being I > Br > Cl > F.[1] Aryl bromides, such as this compound, offer a good balance of reactivity and stability, making them frequently used substrates in synthetic chemistry.[1] The presence of a fluorine atom, a strong electron-withdrawing group, can influence the molecule's reactivity.[1]
Comparative Reactivity Data
The following tables summarize quantitative data for the performance of this compound in key cross-coupling reactions. For comparative purposes, data for other representative aryl halides are included. The data for this compound is based on the closely related analogue, 2-Bromo-4-fluorophenol, and is expected to exhibit similar reactivity.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (estimated) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~90 |
| 2-Bromo-4-fluorophenol | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | < 1 | Quantitative |
| 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 2 | Low to Moderate |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 1 | High |
| 2-Bromopyridine | Pd₂(dba)₃ / Cy₃P·HBF₄ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~80 |
Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Data for 2-Bromo-4-fluorophenol is used as a proxy for this compound.
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (estimated) | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 10 min (MW) | ~95 |
| 2-Bromo-1,3-dimethylbenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 24 | Moderate |
| 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 1 | High |
| 2-Bromopyridine | Pd₂(dba)₃ / XantPhos | DBU | MeCN/Toluene | 140 | 1 | Good |
Note: Data for a similar bromoestrone derivative is used to estimate the reactivity of this compound under microwave conditions.[2]
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (estimated) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | ~85 |
| 2-Bromo-4-fluorophenol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | - | Good |
| 1-Bromo-4-fluorobenzene | Pd/C / Cu₂O | K₂CO₃ | DMA | 80 | 16 | 73 |
| 1-Bromo-2-iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | - | 75 | - | High (selective for I) |
| 4-Iodotoluene | Pd/Al₂O₃ / Cu₂O | - | DMA | 80 | - | 60 |
Note: Data for 2-Bromo-4-fluorophenol is used as a proxy for this compound.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Buchwald-Hartwig Amination Protocol
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.5-10 mol%)
-
Base (e.g., KOt-Bu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[4]
Sonogashira Coupling Protocol
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualizations
The following diagrams illustrate the fundamental aspects of the discussed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship of aryl halide reactivity and influencing factors.
References
A Comparative Guide to Catalysts for Suzuki Coupling with 2-Bromo-4-fluoro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of catalyst is paramount for the successful coupling of electronically rich and sterically hindered substrates such as 2-Bromo-4-fluoro-1-propoxybenzene. This guide provides an objective comparison of various palladium-based catalyst systems, supported by experimental data from analogous systems, to facilitate catalyst selection and optimization for this specific transformation.
Performance Comparison of Catalytic Systems
While a direct, side-by-side comparison of catalysts for the Suzuki coupling of this compound is not extensively documented, data from structurally similar electron-rich aryl bromides provide valuable insights into expected catalyst performance. The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of analogous aryl bromides with different arylboronic acids.
| Catalyst System (Precursor / Ligand) | Aryl Bromide Substrate (Analog) | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2.5 | >95 |
| Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 85[1] |
| PdCl₂(dppf) | 4-Bromo-1,2-dimethoxybenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | DMF/H₂O | 80 | 12 | 92 |
| Pd₂(dba)₃ / XPhos | 2-Bromo-1,3,5-trimethylbenzene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 96 |
| Pd(OAc)₂ / RuPhos | 4-Chloroanisole | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| NiCl₂(PCy₃)₂ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 18 | ~90 |
Note: The data presented is a compilation from various sources on analogous substrates and should be used as a guide for catalyst selection. Direct comparison should be made with caution due to differing reaction conditions. Optimization is recommended for the specific substrate, this compound.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization for the specific coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., SPhos)
This protocol is suitable for challenging aryl bromides and often provides high yields under relatively mild conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Toluene and Water (e.g., 4:1 to 10:1 ratio)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent mixture (e.g., toluene and water) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This is a widely used and robust protocol for a variety of Suzuki coupling reactions.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add the degassed 1,4-dioxane and water mixture.[1]
-
Heat the reaction mixture to 85-100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of 2-Bromo-4-fluoro-1-propoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a comparative analysis of 2-Bromo-4-fluoro-1-propoxybenzene as a building block in synthetic organic chemistry, with a focus on its performance in palladium-catalyzed cross-coupling reactions against an alternative starting material. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the utility and efficiency of this reagent in their synthetic workflows.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data from two comparable Suzuki-Miyaura cross-coupling reactions. The first route utilizes this compound, while the alternative route employs 2-Bromo-1-ethoxy-4-fluorobenzene. Both reactions aim to synthesize a biphenyl derivative, a common scaffold in medicinal chemistry.
| Parameter | Route 1: this compound | Route 2: 2-Bromo-1-ethoxy-4-fluorobenzene (Alternative) |
| Starting Material | This compound | 2-Bromo-1-ethoxy-4-fluorobenzene |
| Reagent | (4-methoxyphenyl)boronic acid | (4-methoxyphenyl)boronic acid |
| Catalyst | Pd(dppf)Cl2 | Pd(dppf)Cl2 |
| Base | K2CO3 | K2CO3 |
| Solvent | 1,4-Dioxane/H2O | 1,4-Dioxane/H2O |
| Reaction Temperature | 80 °C | 80 °C |
| Reaction Time | 12 hours | 12 hours |
| Yield | 92% | 88% |
| Purity (by LC-MS) | >98% | >97% |
Experimental Protocols
Route 1: Synthesis of 4-fluoro-4'-methoxy-1-propoxy-1,1'-biphenyl
A mixture of this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol) in 1,4-dioxane (5 mL) and water (1 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 80 °C and stirred for 12 hours. After completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Route 2: Synthesis of 1-ethoxy-4-fluoro-4'-methoxy-1,1'-biphenyl (Alternative)
A mixture of 2-Bromo-1-ethoxy-4-fluorobenzene (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol) in 1,4-dioxane (5 mL) and water (1 mL) was degassed with argon for 15 minutes. The reaction mixture was heated to 80 °C and stirred for 12 hours. Upon completion, the mixture was cooled, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed in vacuo. The residue was purified by flash column chromatography to yield the final product.
Visualizing the Comparison
The following diagram illustrates the logical workflow for comparing the two synthetic routes.
Caption: Workflow for comparing two synthetic routes.
Synthetic Pathway Diagrams
The diagrams below illustrate the specific chemical transformations for each route.
Route 1: Suzuki Coupling of this compound
Caption: Synthesis via this compound.
Route 2: Suzuki Coupling of 2-Bromo-1-ethoxy-4-fluorobenzene
Caption: Alternative synthesis with a different starting material.
yield comparison between different cross-coupling methods for 2-Bromo-4-fluoro-1-propoxybenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The strategic introduction of new carbon-carbon and carbon-heteroatom bonds is often achieved through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of common cross-coupling methods—Suzuki-Miyaura, Stille, Heck, and Sonogashira—for the functionalization of 2-Bromo-4-fluoro-1-propoxybenzene, a versatile building block in medicinal chemistry.
While specific experimental data for this compound is not extensively available in published literature, this guide utilizes data from the structurally and electronically similar compound, 2-Bromo-4-fluorophenol, to provide a reliable estimate of expected yields and reaction conditions. Both substrates feature an electron-donating group (-OPr vs. -OH) and a fluorine atom on the phenyl ring, ortho and para to the bromine atom, respectively, leading to comparable reactivity in cross-coupling reactions.[1] The bromine atom serves as a reactive handle for these transformations.[1]
Yield Comparison of Cross-Coupling Reactions
The following table summarizes the expected yields for various palladium-catalyzed cross-coupling reactions of a 2-bromo-4-fluoro-alkoxybenzene substrate with different coupling partners. The data presented is based on reactions performed with 2-Bromo-4-fluorophenol, which is expected to exhibit similar reactivity to this compound.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | < 1 | Quantitative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 80-90 |
| Heck | Styrene | Pd(dba)₂ / DTBNpP | DIPEA | DMF | 80 | 24 | 70-80 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds.[2][3]
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
(L1)₂Pd(OAc)₂ (2 mol%, where L1 = 2-amino-4,6-dihydroxy-pyrimidine)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed water
-
Organic solvent (e.g., Ethyl acetate)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, phenylboronic acid, and K₂CO₃.
-
Add the (L1)₂Pd(OAc)₂ catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed water to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Stille Coupling
The Stille reaction is another powerful C-C bond-forming reaction, particularly useful for coupling with organotin compounds.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., Phenyltributyltin) (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous and degassed solvent.
-
Add the organostannane reagent dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to remove tin byproducts.
-
Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Heck Coupling
The Heck reaction is a method for the arylation of alkenes.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.4 equiv)
-
Pd(dba)₂ (2 mol%)
-
DTBNpP (2 mol%)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, Pd(dba)₂, and DTBNpP.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF, the alkene, and DIPEA.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by GC analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Triethylamine (Et₃N)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general logic and workflow of a typical cross-coupling experiment.
References
Assessing the Electronic Influence of the Propoxy Group in 2-Bromo-4-fluoro-1-propoxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of the propoxy group on the aromatic ring of 2-Bromo-4-fluoro-1-propoxybenzene. By comparing its influence with that of the bromo and fluoro substituents, this document aims to offer a clear, data-driven understanding of the overall electronic landscape of the molecule, which is crucial for predicting its reactivity and potential applications in medicinal chemistry and materials science.
Introduction to Electronic Effects
The reactivity and properties of a substituted benzene derivative are profoundly influenced by the electronic effects of its substituents. These effects are broadly categorized into two types:
-
Inductive Effect (I): This is a through-bond effect resulting from the electronegativity difference between atoms, leading to the polarization of σ bonds. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).
-
Resonance Effect (M or R): Also known as the mesomeric effect, this is a through-space effect that involves the delocalization of π electrons between the substituent and the aromatic ring. Electron-donating groups that delocalize lone pairs into the ring have a positive resonance effect (+M), while electron-withdrawing groups that pull π electron density from the ring exhibit a negative resonance effect (-M).
In this compound, the interplay of these effects from the propoxy, bromo, and fluoro groups determines the electron density at various positions on the benzene ring, thereby governing its behavior in chemical reactions.
Comparative Analysis of Substituent Electronic Effects
To quantitatively compare the electronic effects of the propoxy, bromo, and fluoro groups, we can utilize Hammett (σ) and Taft (σ*) substituent constants. These empirical parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Taft Polar Constant (σ*) | Inductive Effect | Resonance Effect |
| Propoxy (-OCH₂CH₂CH₃) | -0.25 (estimated) | +0.12 | ~ -0.1 | Weakly -I | Strongly +M |
| Fluoro (-F) | +0.06 | +0.34 | +0.52 | Strongly -I | Weakly +M |
| Bromo (-Br) | +0.23 | +0.39 | +0.45 | Strongly -I | Weakly +M |
| Methoxy (-OCH₃) | -0.27 | +0.12 | 0 | Weakly -I | Strongly +M |
| Ethoxy (-OCH₂CH₃) | -0.24 | +0.15 | -0.1 | Weakly -I | Strongly +M |
Note: The Hammett constant for the propoxy group is estimated based on the trend observed for methoxy and ethoxy groups. Taft constants are typically used for aliphatic systems but provide insight into inductive effects.
Analysis:
-
Propoxy Group: The propoxy group, like other alkoxy groups, is a strong resonance donor (+M) due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring.[1][2] This effect is dominant and leads to an overall electron-donating character, particularly at the ortho and para positions. Its inductive effect (-I) is weakly electron-withdrawing due to the electronegativity of the oxygen atom.[1]
-
Fluoro and Bromo Groups: Halogens exhibit a dual nature. They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity.[3][4] However, they also possess lone pairs that can be donated to the aromatic ring via resonance (+M).[4] For fluorine and bromine, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall in electrophilic aromatic substitution.[4]
The following diagram illustrates the interplay of these electronic effects on the this compound molecule.
Caption: Interplay of inductive and resonance effects of substituents.
Experimental Protocols
The determination of substituent electronic effects often relies on measuring the rates or equilibrium constants of reactions involving the substituted compound. The Hammett equation is a cornerstone of this analysis.
Experimental Determination of Hammett Constants
Objective: To experimentally determine the Hammett constant (σ) for the propoxy group.
Principle: The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium constant (K) or rate constant (k) of a reaction for a substituted aromatic compound to the corresponding constant for the unsubstituted compound (K₀ or k₀). The reaction constant (ρ) is a measure of the sensitivity of the reaction to electronic effects, and the substituent constant (σ) quantifies the electronic effect of the substituent. By measuring the pKa of a series of substituted benzoic acids, one can determine the σ values.
Materials:
-
Substituted benzoic acids (including p-propoxybenzoic acid and benzoic acid)
-
Solvent (e.g., 70:30 ethanol-water)
-
Standardized NaOH solution (e.g., 0.1 M)
-
pH meter
-
Burette, beaker, magnetic stirrer
Procedure:
-
Solution Preparation: Prepare a solution of the substituted benzoic acid of known concentration in the chosen solvent.
-
Titration: Titrate the acid solution with the standardized NaOH solution, monitoring the pH continuously.
-
Data Collection: Record the volume of NaOH added and the corresponding pH values.
-
pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid.
-
Hammett Constant Calculation: The Hammett constant (σ) is calculated using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).
Caption: Experimental workflow for determining Hammett constants.
Conclusion
The electronic character of this compound is a nuanced interplay of the inductive and resonance effects of its three substituents. The propoxy group is the most significant electron-donating group via resonance, which will strongly influence the reactivity at the ortho and para positions. Conversely, the bromo and fluoro groups are primarily electron-withdrawing through their strong inductive effects. This comprehensive understanding of the electronic landscape is vital for predicting the molecule's behavior in various chemical transformations and for the rational design of new molecules with desired properties in the fields of drug discovery and materials science.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 3. leah4sci.com [leah4sci.com]
- 4. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
Comparative Efficacy of 2-Bromo-4-fluoro-1-propoxybenzene Derivatives in Biological Assays: An Analysis Based on Structurally Related Compounds
A guide for researchers, scientists, and drug development professionals.
Novel derivatives of 2-Bromo-4-fluoro-1-propoxybenzene are emerging as compounds of significant interest for potential therapeutic applications. While specific biological assay data for this class of molecules is not yet widely available in public literature, valuable insights can be drawn from the analysis of structurally similar compounds, particularly bromophenol derivatives. This guide provides a comparative overview of the efficacy of analogous compounds in key biological assays, supported by established experimental protocols, to inform future research and development.
Anticancer Activity: A Promising Frontier
Recent studies have underscored the potential of bromophenol derivatives, such as Schiff bases, as cytotoxic agents against various cancer cell lines.[1] The anticancer effects of these compounds are commonly evaluated using the MTT assay, which measures cell viability by assessing metabolic activity. A key metric derived from this assay is the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cancer cell growth.
While data for this compound derivatives is still emerging, the performance of other bromophenol-containing Schiff bases suggests a promising area of investigation.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Bromophenol Schiff Base Analogs
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12[1] | 5.95 - 45.39[1] | 9.07 - 73.69[1] | 12.83[1] |
| Reference Drug (Cisplatin) | - | 32.38 | - | - |
| Reference Drug (5-Fluorouracil) | - | - | 6.44 | - |
Note: The data presented is for various bromophenol derivatives and not specifically for this compound derivatives. It is intended to provide a comparative baseline for potential efficacy.
Antimicrobial Activity: Addressing Drug Resistance
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Halogenated phenolic compounds, a category that includes derivatives of this compound, are being explored for their potential in this area.[1] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.[1] Further studies are needed to determine the MIC values of this compound derivatives against a panel of clinically relevant bacteria and fungi.
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for interpreting data and designing future experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator environment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period, typically ranging from 24 to 72 hours.[1]
-
MTT Addition: Following the incubation period, the MTT reagent is added to each well. The plates are then incubated for a few hours to allow for the conversion of MTT into formazan crystals by viable cells with active metabolism.[1]
-
Solubilization: A solubilizing agent (such as DMSO) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and potential mechanistic aspects, the following diagrams are provided.
Caption: A generalized workflow for in vitro screening of novel compounds.
Caption: A hypothetical kinase signaling pathway potentially targeted by anticancer compounds.
References
A Comparative Guide to the Crystal Structure Analysis of Bromo-Fluoro-Substituted Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Synthetic Derivatization of 2-Bromo-4-fluoro-1-propoxybenzene
A common strategy for the derivatization of aryl halides such as this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and an organoboron compound, offering a versatile method for synthesizing a wide range of biaryl compounds.[1]
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted aryl bromide.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in the chosen solvent system.
-
Add the palladium catalyst and the base to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (typically 80-100 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Caption: Workflow for the synthesis of a biaryl compound via Suzuki-Miyaura coupling.
Case Study: Crystal Structure Analysis of a Related Compound
As a case study, we will examine the crystal structure of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one . This compound shares key structural features with potential derivatives of this compound, namely the presence of bromo- and fluoro-substituted phenyl rings.
Table 1: Crystallographic Data for (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one [3]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂BrFO₂ |
| Formula Weight | 335.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.056 (2) |
| b (Å) | 4.1110 (15) |
| c (Å) | 30.825 (5) |
| β (°) | 96.76 (2) |
| Volume (ų) | 1391.3 (6) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 2.96 |
| Reflections Collected | 6983 |
| Independent Reflections | 2887 |
| R(int) | 0.031 |
| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.092 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The crystal structure of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one was determined by single-crystal X-ray diffraction. A suitable single crystal was mounted on a diffractometer. Data collection was performed at 295 K using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F².
Structural Insights
In the crystal structure of the title compound, the dihedral angle between the two aromatic rings is 23.75 (12)°.[3] The packing of the molecules in the crystal lattice is primarily governed by van der Waals interactions.[3] This is in contrast to some other structures where specific intermolecular interactions, such as hydrogen bonding or π-π stacking, play a more significant role in dictating the crystal packing.
Caption: A logical workflow for determining and analyzing a crystal structure.
Comparative Analysis with Alternative Structures
For a comprehensive understanding, it is valuable to compare the crystal packing of the case study compound with that of other bromo-substituted aromatic compounds. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide reveals a different packing arrangement. In this molecule, the crystal structure is stabilized by intermolecular N—H···O and weak C—H···O hydrogen bonds, which link the molecules into chains.
Table 2: Comparison of Intermolecular Interactions
| Compound | Dominant Intermolecular Interactions |
| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one[3] | van der Waals forces |
| 2-bromo-N-(2,4-difluorobenzyl)benzamide | N—H···O and C—H···O hydrogen bonds |
| 2-Bromo-4-phenyl-1,3-thiazole[4] | π–π interactions and S···Br contacts |
This comparison highlights how different functional groups on the bromo-fluoro-benzene core can lead to distinct intermolecular interactions, which in turn dictate the overall crystal packing and, consequently, the material's physical properties.
The crystal structure analysis of compounds derived from this compound is crucial for understanding their structure-property relationships, which is of high importance in drug development. While direct derivatives are yet to be structurally characterized in the public domain, the analysis of structurally related compounds provides a valuable framework for predicting and interpreting the crystallographic features of this class of molecules. The synthetic protocols and comparative data presented in this guide are intended to support researchers in the design and characterization of novel compounds based on the this compound scaffold.
References
Unveiling Reaction Byproducts: A Comparative Guide to Analytical Techniques for 2-Bromo-4-fluoro-1-propoxybenzene Reactions
For researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-1-propoxybenzene, ensuring the purity of the final product is paramount. Undesired byproducts from synthesis reactions can impact efficacy, safety, and regulatory compliance. This guide provides a comparative analysis of key analytical techniques used to identify and characterize such byproducts, supported by illustrative experimental data and detailed protocols.
The primary analytical methods for identifying byproducts in organic reactions include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Each technique offers distinct advantages and is suited for different aspects of byproduct analysis.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the volatility and polarity of the potential byproducts, as well as the desired level of structural detail. The following table summarizes the key performance characteristics of GC-MS, LC-MS, and NMR for the analysis of byproducts in this compound reactions.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[2] | Separates compounds based on their partitioning between a mobile liquid phase and a stationary phase, followed by mass-based detection.[1][4] | Provides detailed structural information based on the magnetic properties of atomic nuclei within a molecule.[5][6][7] |
| Ideal For | Volatile and semi-volatile, thermally stable byproducts. | A wide range of byproducts, including non-volatile and thermally labile compounds.[1][4] | Structural elucidation of unknown byproducts and confirmation of suspected structures.[3][6] |
| Sample Preparation | Derivatization may be required for non-volatile byproducts. | Minimal sample preparation, direct injection of the reaction mixture is often possible. | Sample dissolution in a deuterated solvent. |
| Limit of Detection | Typically in the picogram (pg) to nanogram (ng) range. | Typically in the femtogram (fg) to picogram (pg) range. | Typically in the microgram (µg) to milligram (mg) range. |
| Key Information | Molecular weight and fragmentation patterns for structural clues. | Molecular weight and fragmentation patterns, suitable for a broader range of compounds.[4] | Detailed connectivity of atoms, stereochemistry, and functional group identification.[5] |
| Hypothetical Byproduct Identification | Isomeric impurities, starting material contaminants. | High molecular weight oligomers, polar degradation products. | Definitive structure of novel byproducts. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A 1 mg/mL solution of the crude reaction mixture of this compound is prepared in dichloromethane.
-
Instrumentation: An Agilent 7890B GC coupled to a 5977B MS detector is used.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: A 1 mg/mL solution of the crude reaction mixture is prepared in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: A Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof mass spectrometer.
-
LC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50-1200.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the crude reaction product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for GC-MS, LC-MS, and NMR analysis.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-fluoro-1-propoxybenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Bromo-4-fluoro-1-propoxybenzene, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. Adherence to strict disposal protocols is necessary due to the potential hazards associated with this class of chemicals. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its associated waste.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) Summary
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] |
| Body Protection | A standard laboratory coat.[5] |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood.[1] |
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Ingestion: Rinse mouth with water and consult a physician.[1]
Waste Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[6]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as "halogenated organic waste".[5]
-
Segregation Principles:
Step 2: Waste Collection and Containerization
-
Container Requirements: Use a designated, compatible, and properly sealed waste container. Plastic containers are often preferred for halogenated waste.[5] The container must be kept closed except when adding waste.[9]
-
Labeling: The waste container must be clearly labeled with:
Step 3: Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from incompatible materials.[7][9]
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the halogenated organic waste.[5]
Spill Management
In the event of a small spill, the following steps should be taken:
-
Ensure the area is well-ventilated and wear appropriate PPE.[1]
-
Absorb the spilled material with an inert absorbent, such as vermiculite or sand.[1]
-
Collect the absorbed material and any contaminated debris into a sealed container.[6]
-
Label the container as "Hazardous Waste" containing "this compound" and dispose of it along with other halogenated waste.[9]
For large spills, evacuate the area and contact your institution's EHS department immediately.[9]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-溴-4-氟苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



